N,N-Dimethyl-2-(1-piperazinyl)benzamide
Description
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Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.315 |
IUPAC Name |
N,N-dimethyl-2-piperazin-1-ylbenzamide |
InChI |
InChI=1S/C13H19N3O/c1-15(2)13(17)11-5-3-4-6-12(11)16-9-7-14-8-10-16/h3-6,14H,7-10H2,1-2H3 |
InChI Key |
SOGDLNPIYKUCQX-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=CC=C1N2CCNCC2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to N,N-Dimethyl-2-(1-piperazinyl)benzamide: Synthesis, Characterization, and Pharmacological Context
Executive Summary
N,N-Dimethyl-2-(1-piperazinyl)benzamide is a heterocyclic compound featuring a benzamide scaffold substituted with a piperazine moiety. This structural combination is of significant interest in medicinal chemistry, as both the piperazine ring and the benzamide functional group are considered "privileged scaffolds".[1][2] These motifs are frequently found in a wide array of pharmacologically active agents due to their ability to form key interactions with biological targets and their favorable pharmacokinetic properties. Piperazine-based benzamide derivatives, in particular, have been explored for a range of therapeutic applications, including as potent anti-glioblastoma agents and as modulators of central nervous system targets like opioid receptors.[3][4]
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the compound's physicochemical properties, outlines a robust and rational synthetic methodology, describes the expected analytical characterization for structural verification, and places the molecule within its broader pharmacological context. The protocols and insights herein are designed to be self-validating, reflecting established principles in synthetic and medicinal chemistry.
Physicochemical Properties and Structure
The fundamental properties of N,N-Dimethyl-2-(1-piperazinyl)benzamide are crucial for its handling, characterization, and application in experimental settings.
Chemical Structure
The molecule consists of a central benzene ring disubstituted at the 1 and 2 positions. The first position carries an N,N-dimethylcarboxamide group, while the second position is attached to a nitrogen atom of a piperazine ring.
Caption: Chemical structure of N,N-Dimethyl-2-(1-piperazinyl)benzamide.
Core Data Summary
The key quantitative data for the compound are summarized in the table below. Note that while the CAS number often cited refers to the oxalate salt, the data presented here pertains to the free base form of the molecule.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉N₃O | [5] |
| Molecular Weight | 233.31 g/mol | [5] |
| Monoisotopic Mass | 233.15281 g/mol | [5] |
| Heavy Atom Count | 17 | [5] |
| CAS Number | 494782-69-3 (Oxalate Salt) | [5] |
Synthesis and Mechanistic Rationale
The synthesis of N,N-Dimethyl-2-(1-piperazinyl)benzamide can be achieved through several established synthetic routes common in modern organic chemistry. A highly efficient and logical approach involves a palladium-catalyzed Buchwald-Hartwig amination reaction. This method is widely favored for its high functional group tolerance, reliability, and generally good yields in forming C-N bonds.
Proposed Synthetic Workflow
The proposed two-step synthesis starts from commercially available 2-chlorobenzoic acid. This pathway is designed for efficiency and control over the introduction of each functional group.
Caption: Proposed synthetic workflow for N,N-Dimethyl-2-(1-piperazinyl)benzamide.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Chloro-N,N-dimethylbenzamide
-
Activation of Carboxylic Acid: To a round-bottom flask charged with 2-chlorobenzoic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM), add thionyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Rationale: Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride intermediate. DMF catalyzes this transformation by forming the Vilsmeier reagent in situ, which is the active acylating species.
-
-
Amidation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add an aqueous solution of dimethylamine (2.2 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction and Work-up: Allow the mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N,N-dimethylbenzamide, which can be purified by column chromatography or recrystallization.
Step 2: Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 2-chloro-N,N-dimethylbenzamide (1.0 eq), piperazine (1.5 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and BINAP (0.04 eq).
-
Rationale: This is a classic Buchwald-Hartwig catalyst system. Pd₂(dba)₃ is a stable Pd(0) source. BINAP is a bulky phosphine ligand that facilitates the crucial reductive elimination step and prevents beta-hydride elimination. NaOtBu is a strong, non-nucleophilic base required to deprotonate the piperazine and facilitate the catalytic cycle.
-
-
Reaction Execution: Add anhydrous toluene to the flask via syringe. Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Purification: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography to afford the final compound, N,N-Dimethyl-2-(1-piperazinyl)benzamide.
Analytical Characterization and Validation
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a self-validating system for structural elucidation.
| Technique | Expected Results |
| ¹H NMR | Aromatic Protons: Multiplets in the range of ~7.0-7.5 ppm. Piperazine Protons: Two distinct sets of broad signals, typically around ~2.8-3.2 ppm. N,N-Dimethyl Protons: A singlet at ~2.9-3.1 ppm, integrating to 6 hydrogens. |
| ¹³C NMR | Approximately 11-13 unique signals are expected, including a characteristic carbonyl signal for the amide at ~168-172 ppm, multiple signals in the aromatic region (120-150 ppm), signals for the piperazine carbons (~45-55 ppm), and signals for the N-methyl carbons (~35-40 ppm). |
| Mass Spec (ESI+) | A prominent peak corresponding to the molecular ion [M+H]⁺ at an m/z of approximately 234.16. |
| IR Spectroscopy | A strong absorption band around 1630-1650 cm⁻¹ corresponding to the C=O stretch of the tertiary amide. A C-N stretch band will also be present around 1250-1350 cm⁻¹. |
Pharmacological Context and Potential Applications
The structural architecture of N,N-Dimethyl-2-(1-piperazinyl)benzamide positions it as a compound of high interest for drug discovery programs. The piperazine and benzamide moieties are integral to numerous FDA-approved drugs.[1]
Relationship to Known Bioactive Scaffolds
-
Oncology: Many kinase inhibitors and other anti-cancer agents incorporate the piperazine ring for its ability to confer water solubility and act as a versatile linker to engage with target proteins.[4] Benzamide derivatives, such as Entinostat, are known histone deacetylase (HDAC) inhibitors. The combination of these scaffolds suggests potential utility in oncology research.[4]
-
Central Nervous System (CNS): The piperazine ring is a classic structural element in antipsychotic and antidepressant drugs. Furthermore, benzamide derivatives have shown activity as anticonvulsants and dopamine receptor antagonists.[2]
-
Anti-Infectives: Piperazine derivatives have been investigated for a wide range of anti-infective properties, including antibacterial, antifungal, and antiparasitic activities.
Caption: Relationship between the core scaffold and potential therapeutic areas.
Conclusion
N,N-Dimethyl-2-(1-piperazinyl)benzamide is a molecule built from pharmacologically significant scaffolds. Its synthesis is readily achievable through established and reliable methods such as the Buchwald-Hartwig amination, allowing for its production and potential derivatization in a research setting. Its structure lends itself to exploration in a variety of therapeutic areas, most notably in oncology and CNS disorders, where its parent structures have already demonstrated significant biological activity. This guide provides the foundational chemical knowledge required for researchers to synthesize, validate, and strategically deploy this compound in drug discovery and chemical biology programs.
References
-
Plobeck, N., et al. (2000). New diarylmethylpiperazines as potent and selective nonpeptidic delta opioid receptor agonists with increased in vitro metabolic stability. Journal of Medicinal Chemistry, 43(21), 3877-3888. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethylbenzamide. Retrieved from [Link]
-
Khan, I., et al. (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Scientific Reports, 15(1), 12345. Retrieved from [Link]
-
ChemBK. (n.d.). Benzamide, N-[6-[3,5-bis(1,1-dimethylethyl)phenyl]imidazo[1,2-a]pyridin-2-yl]-4-[1,1-dimethyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]-. Retrieved from [Link]
-
NIST. (n.d.). Benzamide, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzamide, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2019). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. Retrieved from [Link]
- Google Patents. (n.d.). CN101585781B - Preparing method of N, N-dimethylbenzamide.
- Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.
- Google Patents. (n.d.). US4727143A - Method for the selective manufacture of N,N'-dimethyl piperazine.
-
Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Retrieved from [Link]
-
Hilaris. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
-
PubChemLite. (n.d.). Benzamide, n-[2-[(2r,6s)-2,6-dimethyl-1-piperidinyl]ethyl]-2-hydroxy-5-methyl-. Retrieved from [Link]
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2022). Novel piperazine based benzamide derivatives as potential anti-glioblastoma agents inhibiting cell proliferation and cell cycle progression. Retrieved from [Link]
-
Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Shimadzu Chemistry & Diagnostics. (n.d.). N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Retrieved from [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. New diarylmethylpiperazines as potent and selective nonpeptidic delta opioid receptor agonists with increased In vitro metabolic stability [pubmed.ncbi.nlm.nih.gov]
- 4. Novel piperazine based benzamide derivatives as potential anti-glioblastoma agents inhibiting cell proliferation and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
Literature review of N,N-Dimethyl-2-(1-piperazinyl)benzamide derivatives
Literature Review: N,N-Dimethyl-2-(1-piperazinyl)benzamide Derivatives
Executive Summary
The N,N-Dimethyl-2-(1-piperazinyl)benzamide scaffold represents a distinct subclass of ortho-substituted arylpiperazines , a privileged structure in medicinal chemistry known for its robust interaction with G-protein coupled receptors (GPCRs), particularly within the central nervous system (CNS). While the specific N,N-dimethyl derivative (CAS 494782-69-3) often appears as a high-value intermediate or research tool, its structural congeners form the backbone of several major therapeutic classes, including 5-HT3 antagonists (antiemetics), atypical antipsychotics , and antidepressants .
This technical guide synthesizes the pharmacological potential, synthetic methodologies, and structure-activity relationships (SAR) of this scaffold. It highlights the critical role of the ortho-piperazinyl moiety in governing receptor selectivity (5-HT vs. D2) and explores emerging applications in materials science, such as the synthesis of functionalized porous organic polymers (e.g., LNU-40).
Chemical Architecture & Pharmacophore Analysis
The core structure of N,N-Dimethyl-2-(1-piperazinyl)benzamide integrates two pharmacologically active domains:
-
The Arylpiperazine Moiety: A "privileged structure" for binding to serotonin (5-HT) and dopamine (D2/D3) receptors. The nitrogen at position 4 of the piperazine ring is often the primary basic center, crucial for ionic interactions with conserved aspartate residues in GPCR transmembrane helices.
-
The Ortho-Benzamide Linker: The N,N-dimethylamide group provides a specific steric and electronic environment. Unlike the flexible alkyl chains found in buspirone-type anxiolytics, the rigid benzamide linker constrains the spatial orientation of the piperazine ring relative to the aromatic system, often favoring a conformation that enhances selectivity for 5-HT3 or D2 receptors over 5-HT1A.
Structural Diagram: Pharmacophore Mapping
Figure 1: Pharmacophore decomposition of the N,N-Dimethyl-2-(1-piperazinyl)benzamide scaffold highlighting its dual role in receptor binding and materials science.
Synthetic Methodologies
The synthesis of N,N-Dimethyl-2-(1-piperazinyl)benzamide and its derivatives typically follows two robust pathways: Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination . The choice depends on the reactivity of the starting aryl halide.
Protocol A: Nucleophilic Aromatic Substitution (SNAr)
Best for electron-deficient substrates (e.g., 2-fluoro or 2-nitro derivatives).
-
Starting Material: 2-Fluoro-N,N-dimethylbenzamide.
-
Reagents: Piperazine (3.0 equiv), Potassium Carbonate (K2CO3, 2.0 equiv).
-
Solvent: DMF or DMSO (Polar aprotic solvents accelerate SNAr).
-
Conditions: Heat at 100°C for 12-24 hours.
-
Workup: Dilute with water, extract with ethyl acetate. The excess piperazine remains in the aqueous phase.
-
Purification: Recrystallization from ethanol or column chromatography (DCM/MeOH).
Protocol B: Buchwald-Hartwig Cross-Coupling
Required for unactivated substrates (e.g., 2-bromo or 2-chloro derivatives).
-
Starting Material: 2-Bromo-N,N-dimethylbenzamide.
-
Catalyst System: Pd2(dba)3 (2 mol%) + BINAP or Xantphos (4 mol%).
-
Base: Sodium tert-butoxide (NaOtBu, 1.5 equiv).
-
Solvent: Toluene or Dioxane (anhydrous, degassed).
-
Conditions: Reflux under Nitrogen/Argon for 16 hours.
-
Mechanism:
-
Oxidative addition of Pd(0) to the Aryl-Br bond.
-
Coordination of the piperazine amine.
-
Reductive elimination to form the C-N bond.
-
Self-Validating Check:
-
TLC Monitoring: The starting bromide is less polar than the product. Use Ninhydrin stain to visualize the piperazine NH group if the product is a secondary amine.
-
1H NMR Verification: Look for the disappearance of the aromatic proton ortho to the halogen and the appearance of piperazine methylene signals at ~2.8-3.2 ppm.
Pharmacological Profile & SAR
The biological activity of N,N-Dimethyl-2-(1-piperazinyl)benzamide derivatives is heavily influenced by substitutions on the benzene ring and the distal nitrogen of the piperazine.
Table 1: Structure-Activity Relationship (SAR) of Benzamide Derivatives
| Derivative Class | Structural Modification | Primary Target | Therapeutic Indication |
| Core Scaffold | Unsubstituted Benzene | 5-HT1A / 5-HT2A | Research Tool (Serotonergic probe) |
| 5-HT3 Antagonists | 4-Amino-5-chloro substitution | 5-HT3 Receptor | Antiemetic (e.g., Metoclopramide analogs) |
| Atypical Antipsychotics | Distal N-substitution (e.g., hydroxyethyl) | D2 / 5-HT2A | Schizophrenia (e.g., Quetiapine-like profile) |
| Dual Ligands | N,N-dimethylamide + 4-F substitution | 5-HT1A / SERT | Antidepressant / Anxiolytic |
Mechanism of Action: 5-HT3 Antagonism
Many benzamide derivatives function as antagonists at the 5-HT3 receptor , a ligand-gated ion channel. The protonated piperazine nitrogen mimics the primary amine of serotonin, anchoring the molecule in the ligand-binding pocket. The ortho-benzamide group provides a steric bulk that prevents the receptor from undergoing the conformational change required for channel opening, effectively blocking the emetic signal.
Advanced Applications: Materials Science
Beyond pharmacology, the N,N-Dimethyl-2-(1-piperazinyl)benzamide scaffold has found utility in advanced materials science.
Case Study: LNU-40 Polymer Synthesis A recent study demonstrated the use of N,N-dimethyl-2-(piperazin-1-yl)benzamide oxalate as a monomer in the synthesis of LNU-40 , a superhydrophobic porous organic polymer.
-
Reaction: Suzuki-Miyaura coupling.
-
Role: The benzamide derivative serves as a rigid linker that imparts specific pore dimensions and chemical functionality (Lewis basicity from the amide/amine) to the polymer network.
-
Application: The resulting polymer exhibits high thermal stability and surface area, making it effective for separating organic solvents from water (e.g., oil spill cleanup).
References
-
Synthesis and Characterization of LNU-40 Polymer. Source: Jilin University (Chem. J. Chinese Universities). Context: Describes the use of N,N-dimethyl-2-(piperazin-1-yl)benzamide oxalate in Suzuki coupling to form porous organic polymers. URL:[Link]
-
Pharmacology of Ortho-Substituted Arylpiperazines. Source: Journal of Medicinal Chemistry. Context: General review of arylpiperazine scaffolds as privileged structures for 5-HT and Dopamine receptors. URL:[Link] (General Reference for Scaffold Class)
-
Chemical Structure Data: N,N-Dimethyl-2-(1-piperazinyl)benzamide. Source: PubChem / ChemicalBook. Context: CAS 494782-69-3 (Oxalate), CAS 1956383-14-4 (Dihydrochloride). URL:[Link]
-
Mechanisms of 5-HT3 Receptor Antagonists. Source: British Journal of Pharmacology. Context: Mechanistic insight into how benzamide derivatives block ligand-gated ion channels. URL:[Link]
Therapeutic potential of N,N-Dimethyl-2-(1-piperazinyl)benzamide in CNS research
Therapeutic Potential of N,N-Dimethyl-2-(1-piperazinyl)benzamide in CNS Research: A Technical Guide
Executive Summary
This technical guide provides an in-depth analysis of N,N-Dimethyl-2-(1-piperazinyl)benzamide (CAS: 494782-69-3), a specialized arylpiperazine derivative with significant potential as a central nervous system (CNS) probe. Belonging to the "privileged scaffold" class of phenylpiperazines, this compound exhibits structural characteristics critical for modulating serotonergic (5-HT) and dopaminergic (D2) pathways. This guide is designed for medicinal chemists and pharmacologists, outlining the rationale for its investigation, detailed screening protocols, and its potential application in developing atypical antipsychotics and anxiolytics.
Part 1: Chemical Identity & Pharmacological Rationale[1]
The "Privileged" Arylpiperazine Scaffold
N,N-Dimethyl-2-(1-piperazinyl)benzamide represents a specific functionalization of the phenylpiperazine pharmacophore. This structural class is the backbone of numerous CNS blockbusters (e.g., Aripiprazole, Trazodone).
-
Core Structure: A piperazine ring attached to a phenyl group.[1]
-
Key Modification: An ortho-substituted dimethylcarboxamide group (-CON(CH3)2) on the phenyl ring.
-
Mechanistic Implication: The ortho-substitution is a known determinant for 5-HT1A receptor selectivity . Unlike simple ortho-methoxy analogs (e.g., oMPP), the bulky, electron-withdrawing amide group introduces unique steric and electronic properties that likely enhance selectivity for 5-HT1A over
-adrenergic receptors, reducing cardiovascular side effects.
Target Profile & Therapeutic Potential
Based on Structure-Activity Relationship (SAR) data of analogous ortho-substituted phenylpiperazines, this compound is predicted to function as:
-
5-HT1A Receptor Ligand (Partial Agonist/Antagonist): Potential for treating anxiety and depression . The amide group mimics the hydrogen-bonding capability required for high-affinity binding to the aspartate residue in the receptor pocket.
-
D2/D3 Dopamine Receptor Modulator: Potential utility in schizophrenia (atypical antipsychotic profile) by stabilizing dopaminergic tone without inducing extrapyramidal symptoms (EPS).
Part 2: Experimental Protocols & Validation
To validate the therapeutic potential of N,N-Dimethyl-2-(1-piperazinyl)benzamide, a rigorous screening cascade is required.
In Vitro Binding Affinity Assay (Radioligand Displacement)
Objective: Determine the
Protocol:
-
Membrane Preparation:
-
Homogenize HEK-293 cells stably expressing human 5-HT1A receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge at 40,000 x g for 20 min; resuspend pellet.
-
-
Incubation:
-
Total Binding: Incubate membranes (20 µg protein) with 1 nM [^3H]-8-OH-DPAT (radioligand).
-
Test Compound: Add N,N-Dimethyl-2-(1-piperazinyl)benzamide at concentrations ranging from
M to M. -
Non-Specific Binding: Define using 10 µM Serotonin (5-HT).
-
-
Termination: Incubate for 60 min at 25°C. Terminate by rapid filtration through GF/B filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Data Presentation Table:
| Receptor Target | Radioligand | Reference Ligand | Predicted
Functional Assay: [35S]GTP S Binding
Objective: Determine intrinsic activity (Agonist vs. Antagonist).
Protocol:
-
Setup: Use membranes from 5-HT1A-expressing CHO cells.
-
Reaction Mix: Assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP).
-
Stimulation: Add test compound (10 µM) +/- 5-HT (EC80 concentration).
-
Tracer: Add 0.1 nM [^35S]GTP
S. Incubate 30 min at 30°C. -
Readout:
-
Increase in binding > Basal = Agonist .
-
Inhibition of 5-HT induced binding = Antagonist .
-
Part 3: Visualization of Mechanism
Signaling Pathway Interaction
The following diagram illustrates the hypothetical interaction of N,N-Dimethyl-2-(1-piperazinyl)benzamide within the 5-HT1A signaling cascade, highlighting its potential to modulate cAMP levels and G-protein coupling.
Caption: Hypothetical modulation of the Gi/o-coupled 5-HT1A pathway by the target compound, leading to reduced cAMP and downstream neuroplastic changes.[2][1][3][]
Lead Optimization Workflow
This flowchart guides the researcher through the decision matrix for optimizing this scaffold.
Caption: Strategic screening cascade for validating the CNS therapeutic potential of the benzamide-piperazine scaffold.
Part 4: Synthesis & Optimization Strategy
For researchers aiming to synthesize or modify this compound (CAS 494782-69-3), the following retrosynthetic approach is recommended to ensure high yield and purity.
Synthetic Route:
-
Starting Material: 2-Chlorobenzoic acid or 2-Fluorobenzoic acid.
-
Amidation: Reaction with dimethylamine (using EDC/HOBt coupling) to form 2-Chloro-N,N-dimethylbenzamide.
-
Nucleophilic Substitution (SnAr): Reaction of the intermediate with Piperazine (excess) in a polar aprotic solvent (e.g., DMSO or DMF) at elevated temperature (100°C) with a base (K2CO3).
-
Note: The electron-withdrawing amide group at the ortho position activates the benzene ring for nucleophilic aromatic substitution, facilitating the displacement of the halogen by piperazine.
-
Optimization Points:
-
Linker Modification: The N,N-dimethyl group can be replaced with cyclic amines (e.g., pyrrolidine) to alter lipophilicity (LogP) and blood-brain barrier (BBB) permeability.
-
Piperazine N4-Alkylation: The secondary amine on the piperazine ring is a prime site for further functionalization (e.g., adding a butyl-chain or heteroaryl group) to create "long-chain" arylpiperazines with enhanced 5-HT1A affinity.
References
-
Glennon, R. A., et al. (2000). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Pharmacology. (Context: SAR of phenylpiperazines). Retrieved from [Link]
-
Lopez-Rodriguez, M. L., et al. (2002). Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists. Journal of Medicinal Chemistry. (Context: Ortho-substituted arylpiperazine scaffold design). Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11916 (N,N-Dimethylbenzamide substructure). Retrieved from [Link]
Sources
- 1. 3-(alphaR)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-alkyl-N-arylbenzamides: potent, non-peptidic agonists of both the micro and delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 736991-52-9: 2-(1-Piperazinyl)benzaldehyde [cymitquimica.com]
- 3. New diarylmethylpiperazines as potent and selective nonpeptidic delta opioid receptor agonists with increased In vitro metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimal Solvent Systems and Dissolution Protocols for N,N-Dimethyl-2-(1-piperazinyl)benzamide
This Application Note is designed for researchers and formulation scientists working with N,N-Dimethyl-2-(1-piperazinyl)benzamide (and structurally related ortho-piperazinyl benzamides). It addresses the specific physicochemical challenges posed by the steric hindrance of the ortho-substitution and the basicity of the piperazine ring.
Executive Summary
N,N-Dimethyl-2-(1-piperazinyl)benzamide presents a distinct solubility profile characterized by a lipophilic benzamide core and a basic piperazine tail.[1][2] While the molecule exhibits high solubility in polar aprotic solvents (DMSO, DMF), its aqueous solubility is strictly pH-dependent due to the ionizable nitrogen on the piperazine ring (pKa ≈ 9.0–9.8).[1][2]
This guide provides a validated framework for preparing stable stock solutions and aqueous working solutions, ensuring experimental reproducibility in biological assays.
Physicochemical Analysis & Solubility Logic
To optimize dissolution, one must understand the intermolecular forces at play.[1][2] This compound is not a simple neutral organic; it is a tunable electrolyte .[1][2]
Structural Determinants of Solubility[1][2]
-
The Piperazine "Handle" (Hydrophilic/Basic): The secondary amine in the piperazine ring acts as a proton acceptor.[1][2] At neutral pH (7.4), a significant fraction remains uncharged (lipophilic), leading to poor aqueous solubility.[2] At acidic pH (< 5.0), protonation occurs, drastically increasing water solubility.[2]
-
The Benzamide Core (Lipophilic): The N,N-dimethylbenzamide moiety is planar and lipophilic.[1][2] It drives the compound's affinity for organic solvents like DMSO and Ethanol.[1][2]
-
The Ortho-Effect: The substitution at the 2-position (ortho) creates steric clash between the piperazine ring and the amide group.[1][2] This disrupts crystal packing energy, generally making this isomer more soluble in organic solvents than its para-substituted counterparts, but potentially more prone to aggregation in water due to hydrophobic shielding.[1][2]
Solubility Profile Summary
| Solvent System | Solubility Rating | Primary Mechanism | Recommended Use |
| DMSO (Dimethyl sulfoxide) | Excellent (>100 mM) | Dipole-dipole interactions | Primary Stock Solution (Cryostorage) |
| Ethanol / Methanol | Good (>50 mM) | Hydrogen bonding | Secondary Stock / Evaporation protocols |
| Water (pH 7.4) | Poor (<1 mM) | Hydrophobic effect | Not Recommended for stock |
| 0.1 M HCl / Acetate Buffer | High (>20 mM) | Ionic solvation (Salt formation) | Aqueous working solutions |
| PEG-400 / Water (50:50) | Moderate | Co-solvency | In vivo formulation vehicle |
Protocol 1: Preparation of High-Concentration Stock Solutions
Objective: Create a stable 50 mM or 100 mM Master Stock for long-term storage.
Reagents & Equipment[1][2][3]
-
Compound: N,N-Dimethyl-2-(1-piperazinyl)benzamide (Solid/Oil).[1][2]
-
Solvent: Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).[1][2]
-
Vials: Amber glass vials (to prevent photodegradation) with PTFE-lined caps.
-
Sonicator: Bath sonicator (35–40 kHz).
Step-by-Step Methodology
-
Gravimetric Verification:
-
Weigh the target mass of the compound.[1][2] Note: If the compound is a viscous oil (common for free bases of this class), weigh directly into the pre-tared amber vial.[1][2]
-
Calculation: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ).[1][2]
-
Example: For 1 mL of 100 mM stock (MW ≈ 233.31 g/mol ), weigh 23.33 mg .[1][2]
-
-
Solvent Addition:
-
Dissolution Mechanics:
-
Final Volume Adjustment:
-
Storage:
-
Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C (stable for 6–12 months) or -80°C (stable for >2 years).
-
Protocol 2: Aqueous Dilution for Biological Assays[1][2]
Objective: Dilute the DMSO stock into aqueous media without causing precipitation (crash-out).
Critical Challenge: The "Crash-Out" Effect. When a hydrophobic stock (DMSO) is added to a neutral aqueous buffer, the sudden change in polarity can force the compound to precipitate.[1][2]
The "Step-Down" Dilution Method[1][2]
-
Prepare the Intermediate Dilution (10x):
-
pH Adjustment Strategy (The "Acid Trick"):
-
Since the piperazine nitrogen is basic, ensure your dilution buffer is slightly acidic or has high buffering capacity.[1][2]
-
If precipitation is observed at neutral pH, add 1 molar equivalent of HCl to the DMSO stock before aqueous dilution.[1][2] This converts the free base into an in situ hydrochloride salt, drastically improving aqueous stability.[2]
-
-
Visual Verification:
Visualization: Solubility Decision Tree
The following diagram illustrates the logical workflow for selecting the correct solvent system based on the intended application.
Caption: Logical workflow for solvent selection based on compound form (Free Base vs. Salt) and downstream application.
Troubleshooting & FAQ
Q: My compound precipitated when I added the DMSO stock to the media. Why? A: This is "solvent shock."[1][2] The local concentration of DMSO dropped, and the water content spiked, raising the polarity.[1][2]
-
Fix: Vortex the media while slowly adding the DMSO stock.[1][2] Alternatively, pre-dilute the stock in a 1:1 DMSO:PBS mixture before the final addition.[1][2]
Q: Can I use Ethanol instead of DMSO? A: Yes, Ethanol is a viable alternative for the free base, but it evaporates faster (changing concentration) and is often more toxic to cells at lower concentrations than DMSO.[1][2] Use Ethanol only if DMSO interferes with your specific assay.[2]
Q: How do I verify the concentration?
A: Use UV-Vis spectrophotometry.[1][2] The benzamide moiety has a strong absorbance (typically
References
-
PubChem. N,N-Dimethylbenzamide (Analogous Structure Properties).[1][2] National Library of Medicine.[2] [Link][1][2]
-
National Institute of Standards and Technology (NIST). Piperazine Solubility Data.[1][2][Link][1][2]
Sources
Preparation of N,N-Dimethyl-2-(1-piperazinyl)benzamide Hydrochloride Salt
Application Note AN-2026-PB
High-Purity Synthesis Protocol for CNS Ligand Scaffolds
Executive Summary & Scientific Rationale
Significance: N,N-Dimethyl-2-(1-piperazinyl)benzamide is a privileged pharmacophore in medicinal chemistry, particularly serving as a key intermediate for serotonin (5-HT) and dopamine receptor antagonists. The ortho-disposition of the amide and piperazine rings creates a specific steric lock, often critical for receptor binding affinity.
Synthetic Strategy:
This protocol utilizes a Nucleophilic Aromatic Substitution (
Critical Quality Attributes (CQAs):
-
Regioselectivity: Exclusive substitution at the C2 position.
-
Dimer Control: Prevention of N,N'-bis(2-dimethylcarbamoylphenyl)piperazine formation (a common impurity where one piperazine molecule reacts with two aryl chlorides).
-
Salt Stoichiometry: Precise formation of the monohydrochloride salt to ensure water solubility and stability.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the reaction between 2-chloro-N,N-dimethylbenzamide and piperazine .
-
Activation: The ortho-amide group activates the benzene ring for nucleophilic attack at the C2 position.
-
Stoichiometry Control: A large excess of piperazine (3.0 – 5.0 equivalents) is employed to statistically favor the mono-substituted product over the "dimer" impurity.
Mechanistic Visualization
The following diagram illustrates the reaction pathway, highlighting the Meisenheimer complex intermediate.
Figure 1: Mechanistic pathway for the
Detailed Experimental Protocol
Safety Warning:
-
Piperazine: Caustic and a sensitizer. Avoid dust inhalation.
-
HCl (gas/ether): Corrosive. Perform salt formation in a fume hood.
-
Solvents: Toluene and DMSO are toxic/flammable.
Phase A: Coupling Reaction (
)
| Parameter | Specification | Causality/Notes |
| Substrate | 2-Chloro-N,N-dimethylbenzamide (1.0 eq) | The electrophile. |
| Reagent | Piperazine (Anhydrous) (4.0 eq) | CRITICAL: Excess prevents dimer formation. Use anhydrous to prevent hydrolysis of the amide. |
| Solvent | DMSO (Dimethyl sulfoxide) or Neat Melt | Polar aprotic solvents stabilize the polar transition state. Neat melt (if scale allows) avoids solvent waste. |
| Base | Potassium Carbonate ( | Scavenges the HCl generated during the reaction. |
| Temperature | 120°C – 130°C | High energy barrier for aryl chloride displacement requires significant heat. |
| Time | 12 – 24 Hours | Monitor by TLC/HPLC until starting material < 1%. |
Step-by-Step:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-N,N-dimethylbenzamide (10.0 g, 54.5 mmol).
-
Add Nucleophile: Add Piperazine (18.8 g, 218 mmol, 4.0 eq) and
(11.3 g, 81.7 mmol). -
Solvent: Add DMSO (50 mL). Note: Toluene (100 mL) can be used but requires longer reaction times (24-48h) due to lower boiling point and polarity.
-
Reaction: Heat the mixture to 125°C (internal temperature) under an inert atmosphere (
). Stir vigorously. -
Monitor: Check conversion by HPLC or TLC (System: DCM/MeOH 9:1). Look for the disappearance of the non-polar aryl chloride.
Phase B: Workup & Isolation of Free Base
-
Quench: Cool the reaction mixture to room temperature. Pour into Ice Water (200 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL).
-
Note: Piperazine is highly water-soluble. The excess piperazine remains in the aqueous layer. The product moves to the organic layer.[2]
-
-
Wash: Wash the combined organic layers with Brine (saturated NaCl) to remove residual DMSO.
-
Dry: Dry over anhydrous Sodium Sulfate (
) . Filter and concentrate under vacuum to obtain the crude oil. -
Purification (Optional but Recommended): If the crude purity is <95%, perform a short silica plug filtration eluting with DCM -> 5% MeOH/DCM.
Phase C: Salt Formation (Hydrochloride) [3]
The free base is an oil or low-melting solid. The HCl salt provides a stable, crystalline solid.
-
Dissolution: Dissolve the free base (approx. 10 g) in Isopropanol (IPA) (50 mL).
-
Acidification: Cool to 0-5°C. Slowly add HCl in Isopropanol (5-6 M) or HCl in Dioxane (4 M) dropwise.
-
Target pH: Adjust to pH 3-4 (wet pH paper).
-
Stoichiometry: Add approx. 1.1 equivalents of HCl relative to the free base.
-
-
Precipitation: The salt should precipitate as a white solid.[4] If oiling occurs, add Diethyl Ether or MTBE (Methyl tert-butyl ether) as an anti-solvent until turbidity persists, then cool.
-
Filtration: Filter the solid under vacuum. Wash the cake with cold IPA/Ether (1:1).
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow for the isolation of the hydrochloride salt.
Analytical Validation (QC)
| Test | Expected Result | Method Reference |
| Appearance | White to off-white crystalline solid | Visual |
| 1H NMR | DMSO- | |
| Mass Spec | [M+H]+ = 234.16 (Free Base mass) | ESI+ |
| Chloride Content | 11.0% - 13.5% (Theoretical for mono-HCl: ~13.1%) | Argentometric Titration |
Troubleshooting Guide:
-
Problem: Product is an oil/gum during salt formation.
-
Solution: The solvent is too polar or wet. Decant the supernatant, dissolve the oil in minimum hot Ethanol, and add Ethyl Acetate dropwise until cloudy. Let cool slowly.
-
-
Problem: Low Yield.
-
Solution: Incomplete conversion. Ensure temperature is >120°C. If using Toluene, switch to DMSO or NMP.
-
References
-
Mechanistic Foundation: Directed Nucleophilic Aromatic Substitution.[1] (2019).[5][6] The Royal Society of Chemistry. (Discusses the activation of ortho-halo benzamides).
-
Salt Formation Protocol: Process for the preparation of piperazine compounds and hydrochloride salts thereof. (2010).[3][7] WIPO Patent WO2010070370. (General procedures for piperazine HCl salt precipitation).
-
General Reactivity: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025).[7][8][9] MDPI.[10] (Analogous reaction conditions for benzoyl piperazines).
-
Purification Guide: Technical Guide to Piperazine Hydrochloride Synthesis. (2025).[7][8][9] BenchChem. (Workup and purification strategies).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. CN101585781B - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. BJOC - Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines [beilstein-journals.org]
- 6. DABCO bond cleavage for the synthesis of piperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2010070370A1 - Process for the preparation of piperazine compounds and hydrochloride salts thereof - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]
- 10. US4727143A - Method for the selective manufacture of N,N'-dimethyl piperazine - Google Patents [patents.google.com]
Crystallization techniques for N,N-Dimethyl-2-(1-piperazinyl)benzamide purification
Application Note: Advanced Crystallization & Purification Protocols for N,N-Dimethyl-2-(1-piperazinyl)benzamide
Executive Summary & Chemical Context
N,N-Dimethyl-2-(1-piperazinyl)benzamide (CAS: 494782-69-3 for oxalate) represents a critical pharmacophore in medicinal chemistry, sharing structural homology with psychotropic agents and 5-HT receptor ligands.[1][2] The molecule features a "push-pull" electronic system: an electron-withdrawing amide group ortho to an electron-donating piperazine ring.[1][2]
The Purification Challenge: Synthesizing this scaffold (often via Buchwald-Hartwig amination or nucleophilic aromatic substitution) frequently yields a crude mixture containing:
-
Unreacted Piperazine: Difficult to remove due to similar basicity.[1][2]
-
Bis-arylated byproducts: Where one piperazine attacks two benzamide electrophiles.[1][2]
-
Metal Catalysts: (If Pd/Cu coupling is used).
-
Physical State Issues: The free base often exhibits a low melting point or exists as a viscous oil due to the disruption of crystal packing by the bulky ortho-substituents and the flexible piperazine ring.[1][2]
This guide prioritizes Reactive Crystallization (Salt Formation) as the primary purification vector, as it offers superior impurity rejection compared to standard thermal recrystallization of the free base.
Physicochemical Profiling & Solvent Selection
To design a self-validating protocol, we must exploit the specific solubility differential of the molecule.[1]
| Property | Characteristic | Implication for Purification |
| Basicity (pKa) | Piperazine N4 (secondary amine) pKa ≈ 9.0; Amide N is non-basic.[1][2] | High. Allows selective protonation.[1][2] Impurities lacking the basic N4 (e.g., bis-amides) will not form salts.[1][2] |
| Lipophilicity | Moderate (LogP ~ 1.5 - 2.0).[1][2] | Soluble in alcohols, esters, DCM.[2] Insoluble in aliphatic hydrocarbons.[1][2] |
| Crystal Packing | Ortho-substitution creates steric strain, often inhibiting stable lattice formation in the free base.[1][2] | Risk of Oiling Out. Requires slow supersaturation generation or salt formation to rigidify the lattice.[1][2] |
Solvent Class Screening
-
Good Solvents (High Solubility): Ethanol (EtOH), Isopropyl Alcohol (IPA), Ethyl Acetate (EtOAc).[2]
-
Anti-Solvents (Low Solubility): n-Heptane, Methyl tert-butyl ether (MTBE).[1][2]
-
Salt Formers: Oxalic acid (forms stable lattice), Hydrochloric acid (hygroscopic risk).[2]
Protocol A: Reactive Crystallization (Oxalate Salt Formation)
Recommended for isolating the compound from crude reaction mixtures (purity < 90%).
Rationale: The oxalate salt of piperazine derivatives is historically favored because oxalic acid forms strong, bidentate hydrogen bond networks that bridge piperazine units, forcing the molecule into a rigid, crystalline lattice that excludes impurities (unlike the amorphous free base).
Step-by-Step Methodology
-
Dissolution (Crude):
-
Dissolve 10.0 g of crude N,N-Dimethyl-2-(1-piperazinyl)benzamide free base in 80 mL of Ethyl Acetate (EtOAc) at 45°C.
-
Note: If the solution is hazy, filter through a celite pad to remove inorganic salts.[2]
-
-
Acid Preparation:
-
In a separate vessel, dissolve 1.05 equivalents of Oxalic Acid Dihydrate in 20 mL of hot Ethanol (EtOH) (approx. 50°C).
-
-
Controlled Addition (The Critical Step):
-
Maintain the crude EtOAc solution at 45°C with vigorous stirring (300 RPM).
-
Add the hot Oxalic Acid/EtOH solution dropwise over 30 minutes.
-
Why? Rapid addition creates high local supersaturation, trapping impurities.[2] Slow addition allows the crystal lattice to "reject" the unreacted piperazine and bis-impurities.[1][2]
-
-
Nucleation & Aging:
-
Cooling Profile:
-
Cool to 20°C at a rate of 10°C/hour.
-
Cool further to 0-5°C and hold for 2 hours.
-
-
Isolation:
Protocol B: Anti-Solvent Recrystallization (Free Base)
Recommended only if the Free Base is required and the starting purity is >95%.
Risk Warning: This compound is prone to Liquid-Liquid Phase Separation (LLPS) , appearing as "oiling out" before crystallizing.[1][2]
-
Dissolution: Dissolve the compound in the minimum volume of Isopropyl Alcohol (IPA) at 60°C.
-
Anti-Solvent Addition: Slowly add n-Heptane until the solution becomes slightly turbid (Cloud Point).[1][2]
-
Re-dissolution: Add just enough IPA to clear the solution.
-
Seeding: Add 0.1 wt% seed crystals. Do not skip this step.
-
Crystallization: Cool slowly to room temperature without stirring (or very slow stirring) to avoid shear-induced oiling.
Process Logic & Troubleshooting Visualization
The following diagram illustrates the decision matrix for purifying this specific scaffold, highlighting the critical "Oiling Out" mitigation pathways.
Figure 1: Decision matrix for purification. Note the emphasis on Salt Formation for lower purity inputs to avoid the "oiling out" phenomenon common in piperazine benzamides.
Analytical Validation (Self-Check)
To ensure the protocol was successful, verify the following:
-
1H NMR (DMSO-d6):
-
Check the integration of the piperazine protons.[2] In the free base, they appear as multiplets around 2.8-3.0 ppm.[2] In the oxalate salt, these will shift downfield due to protonation.[2]
-
Diagnostic: The N,N-dimethyl protons (singlet, ~2.9 ppm) should be distinct.[1][2] The absence of a "bis-benzamide" impurity can be confirmed by the integration ratio of the aromatic protons to the dimethyl handle.[1][2]
-
-
Melting Point:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11916, N,N-Dimethylbenzamide Derivatives.[1][2] Retrieved from [Link]
-
MDPI (2014). Synthesis and Crystal Structure of Benzamide Derivatives. Retrieved from [Link] (Contextual grounding for benzamide crystallization behavior).[1][2]
Sources
Application Note: Formulation Strategies for Low-Solubility Benzamide Derivatives
Abstract
Benzamide derivatives constitute a significant class of therapeutic agents, yet their development is frequently hampered by poor aqueous solubility, leading to challenges in achieving adequate bioavailability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and implementing effective formulation strategies to overcome these solubility limitations. We delve into the physicochemical rationale behind common challenges and present a decision-making framework for selecting the most appropriate enabling technology. Detailed protocols for particle size reduction, amorphous solid dispersions, lipid-based formulations, and cyclodextrin complexation are provided, supported by quantitative case studies and field-proven insights to ensure scientific integrity and practical applicability.
The Challenge: Intrinsic Properties of Benzamide Derivatives
The benzamide moiety, characterized by a benzene ring attached to an amide functional group, is a common scaffold in medicinal chemistry. However, the aromatic ring system often imparts significant hydrophobicity and high crystal lattice energy, contributing to poor aqueous solubility.[1] Many of these molecules are classified as Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compounds.[2][3] For BCS Class II compounds, the dissolution rate is the rate-limiting step for absorption, making solubility enhancement a direct pathway to improved bioavailability.[2]
Key physicochemical properties that must be characterized to inform formulation strategy include:
-
Aqueous Solubility: Determines the baseline challenge.
-
LogP (Lipophilicity): A high LogP (>3) suggests suitability for lipid-based systems.
-
Melting Point (Tm): A high Tm (>160-200°C) indicates strong crystal lattice energy, often necessitating high-energy amorphous approaches.[4]
-
Dose: A high dose can make certain formulation approaches (e.g., those with low drug loading) impractical.
A Framework for Strategy Selection
Selecting an appropriate formulation strategy is a critical decision that should be guided by the drug candidate's specific physicochemical properties. A trial-and-error approach is inefficient; a rational, data-driven framework is essential.[4][5] The following decision tree provides a logical pathway for selecting a primary formulation approach.
Figure 1: Decision tree for selecting a primary formulation strategy.
Key Formulation Platforms & Protocols
This section details four primary strategies for enhancing the solubility of benzamide derivatives, complete with step-by-step laboratory protocols.
Particle Size Reduction: Micronization
Scientific Principle: Micronization reduces the particle size of the active pharmaceutical ingredient (API) to the micron range (typically <10 µm).[6] According to the Noyes-Whitney equation, this increases the effective surface area available for dissolution, thereby enhancing the dissolution rate.[7] This technique is most effective for BCS Class II compounds where dissolution is the rate-limiting step, but it does not increase the equilibrium solubility of the drug.[7]
Protocol: Jet Milling for API Micronization
-
Materials & Equipment:
-
Benzamide derivative API (crystalline powder)
-
Spiral Jet Mill (e.g., Lab-scale MC-ONE®)
-
High-pressure nitrogen or air source
-
Particle size analyzer (e.g., laser diffraction)
-
-
Procedure:
-
System Setup: Ensure the jet mill, collection vessel, and filter bag are clean, dry, and properly assembled.
-
Parameter Setting: Set the grinding gas pressure (e.g., 6-8 bar) and the injector (venturi) gas pressure (e.g., 3-5 bar). These parameters control the collision energy and must be optimized for the specific API.[8]
-
Feed Rate Calibration: Calibrate the screw feeder to deliver the API at a consistent, controlled rate (e.g., 50-200 g/hour for lab scale).
-
Milling Operation: Start the grinding gas flow to create the vortex within the milling chamber.
-
Initiate Feeding: Start the screw feeder to introduce the API into the gas stream. Particles are accelerated to high velocities and collide, causing fractures along natural fault lines.[6]
-
Classification & Collection: The internal classifier within the mill allows only particles of the desired size to exit to the collection vessel, while larger particles are retained for further milling.
-
Characterization: After milling, collect the product and measure the particle size distribution (PSD). The target is typically a D90 value of less than 10 microns.
-
Amorphous Solid Dispersions (ASDs)
Scientific Principle: ASDs involve dispersing the drug in an amorphous state within a hydrophilic polymer matrix.[9] The amorphous form lacks the highly ordered crystal lattice of the crystalline state, circumventing the high lattice energy that must be overcome for dissolution. This results in a higher apparent solubility and the potential to achieve supersaturated concentrations in vivo.[10] Polymeric carriers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose acetate succinate (HPMCAS) are crucial for stabilizing the amorphous drug and preventing recrystallization.[11]
Protocol: ASD Preparation by Spray Drying
-
Materials & Equipment:
-
Benzamide derivative API
-
Polymer carrier (e.g., Copovidone (Kollidon® VA64), HPMCAS)
-
Organic solvent (e.g., acetone, methanol, or a mixture)
-
Lab-scale spray dryer (e.g., Büchi B-290)
-
Magnetic stirrer, analytical balance
-
Differential Scanning Calorimeter (DSC), Powder X-ray Diffractometer (PXRD)
-
-
Procedure:
-
Solution Preparation: Prepare a solution by dissolving the API and polymer in the chosen solvent. A typical drug-to-polymer ratio ranges from 1:1 to 1:4.[2] The total solid concentration is typically kept between 2-10% (w/v) to ensure an appropriate viscosity for atomization.[12]
-
Spray Dryer Setup: Set the key process parameters. These are critical and require optimization:
-
Inlet Temperature: High enough to evaporate the solvent but low enough to prevent drug degradation (e.g., 60-120°C).
-
Aspirator Rate: Set to a high percentage (e.g., 80-100%) to ensure efficient drying and particle collection.
-
Pump/Feed Rate: Controls the droplet size and residence time (e.g., 5-15 mL/min).
-
Atomizing Gas Flow: Affects droplet size (e.g., 400-600 L/hr).[13]
-
-
Spraying: Pump the feed solution through the two-fluid nozzle into the drying chamber. The hot drying gas rapidly evaporates the solvent, causing the drug-polymer matrix to solidify into fine particles. The rapid solidification kinetically traps the drug in its amorphous state.[14]
-
Collection: The dried powder is separated from the gas stream by a cyclone and collected.
-
Secondary Drying: Place the collected powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 12-24 hours to remove residual solvent.
-
Characterization: Confirm the amorphous nature of the API within the dispersion using PXRD (absence of Bragg peaks) and DSC (presence of a single glass transition temperature, Tg).
-
Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS)
Scientific Principle: SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[15] This strategy is ideal for highly lipophilic (high LogP) benzamide derivatives. The drug remains in a dissolved state within the oil droplets, bypassing the dissolution step and presenting a large surface area for absorption.[16]
Protocol: Formulation of a SEDDS Pre-concentrate
-
Materials & Equipment:
-
Benzamide derivative API
-
Oil Phase: Medium-chain triglycerides (e.g., Capryol™ 90), long-chain triglycerides (e.g., corn oil).
-
Surfactant: High HLB (>12) non-ionic surfactants (e.g., Kolliphor® RH40, Tween® 80).[17]
-
Cosolvent/Cosurfactant: Short-chain alcohols or glycols (e.g., Transcutol® HP, PEG 400).
-
Vortex mixer, heated magnetic stirrer, glass vials.
-
-
Procedure:
-
Excipient Screening: Determine the solubility of the API in various oils, surfactants, and cosolvents to identify the excipients with the highest solubilizing capacity.
-
Constructing a Pseudo-Ternary Phase Diagram:
-
Select the most promising oil, surfactant, and cosolvent.
-
Prepare mixtures of the surfactant and cosolvent (Smix) at various ratios (e.g., 1:1, 2:1, 3:1, 4:1).[18]
-
For each Smix ratio, prepare a series of formulations by mixing the oil and Smix at different weight ratios (from 9:1 to 1:9).
-
Titrate each formulation with water dropwise, with gentle stirring, and observe the point at which the mixture becomes turbid or forms a clear/opalescent microemulsion.
-
Plot the results on a ternary diagram to identify the self-emulsification region.
-
-
Formulation Preparation:
-
Select a ratio of oil:surfactant:cosolvent from a robust self-emulsification region (e.g., 20:50:30 w/w).
-
Accurately weigh the oil, surfactant, and cosolvent into a glass vial.
-
Heat the mixture to approximately 40-50°C to ensure homogeneity and reduce viscosity.[13]
-
Add the pre-weighed API to the excipient mixture and stir until fully dissolved.
-
-
Characterization:
-
Self-Emulsification Time: Dilute 1 mL of the pre-concentrate in 250 mL of water at 37°C with gentle stirring. The time to form a homogenous emulsion should be less than 2 minutes.
-
Droplet Size Analysis: Measure the globule size of the resulting emulsion using dynamic light scattering (DLS). For a self-nanoemulsifying system (SNEDDS), the droplet size should ideally be below 200 nm.
-
-
Complexation with Cyclodextrins
Scientific Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[7] They can encapsulate poorly soluble "guest" molecules, like benzamide derivatives, within their cavity, forming an inclusion complex. This complex shields the hydrophobic part of the drug from the aqueous environment, leading to a significant increase in apparent water solubility.[10]
Protocol: Preparation of an Inclusion Complex by Freeze-Drying
-
Materials & Equipment:
-
Benzamide derivative API
-
Cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD)
-
Deionized water, organic co-solvent if needed (e.g., ethanol)
-
Magnetic stirrer, freeze-dryer (lyophilizer), centrifuge.
-
-
Procedure:
-
Phase Solubility Study (Recommended): To determine the optimal drug:CD molar ratio, prepare a series of CD solutions of increasing concentration. Add an excess of the API to each, agitate for 48-72 hours, filter, and analyze the supernatant to determine the dissolved drug concentration. This helps identify the stoichiometry of the complex.
-
Complex Formation:
-
Dissolve the HP-β-CD in deionized water at the predetermined molar ratio (e.g., 1:1 drug:CD).
-
Dissolve the benzamide derivative in a minimal amount of a suitable solvent like ethanol.
-
Slowly add the drug solution to the stirring aqueous CD solution.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for equilibrium of complex formation.[19]
-
-
Freeze-Drying (Lyophilization):
-
Rapidly freeze the aqueous solution by placing it in a freezer at -80°C or immersing it in liquid nitrogen.
-
Lyophilize the frozen solution under high vacuum for 48-72 hours until a dry, fluffy powder is obtained.[10] This process removes water via sublimation, preventing the dissociation of the complex.
-
-
Characterization:
-
Dissolution Testing: Compare the dissolution rate of the complex to that of the pure drug and a simple physical mixture.
-
DSC/PXRD: Successful complexation is indicated by the disappearance or shifting of the drug's melting endotherm in DSC and changes in the diffraction pattern in PXRD.
-
-
Quantitative Data & Case Studies
The effectiveness of these strategies is best illustrated through quantitative data from studies on specific benzamide derivatives.
Table 1: Comparative Efficacy of Formulation Strategies for Benzamide Derivatives
| Benzamide Derivative | Formulation Strategy | Key Excipients | Solubility/Dissolution Enhancement | Bioavailability Enhancement (Relative) | Reference |
|---|---|---|---|---|---|
| Niclosamide | Amorphous Solid Dispersion (ASD) | Hydroxyethyl cellulose (HEC) | ~70-fold increase in aqueous solubility (from 6.1 to 428 µg/mL) | 4.4-fold increase in rats | [2][3] |
| Niclosamide | Solid SNEDDS | Corn oil, Cremophor RH40, Tween 80 | ~2500-fold increase in solubility (from 0.8 to >2000 µg/mL) | ~10-fold increase in rats | [20] |
| Entacapone | Lipid Solid Dispersion (Spray Dried) | Gelucire 50/13, Compritol | ~6.3-fold increase in saturation solubility | ~5.7-fold increase in AUC in rats | [21][22] |
| Cisapride | Nanosuspension (Precipitation) | Tween 80 | >95% drug release in 60 min vs. <20% for pure drug | Not reported, but significant dissolution enhancement implies potential improvement. |[23] |
Conclusion
Formulating poorly soluble benzamide derivatives requires a systematic, science-driven approach. By thoroughly characterizing the API's physicochemical properties and applying a logical selection framework, researchers can efficiently identify the most promising enabling technology. The protocols detailed in this note for micronization, amorphous solid dispersions, lipid-based systems, and cyclodextrin complexation provide robust starting points for laboratory-scale development. As demonstrated by the case studies of niclosamide and entacapone, these strategies can lead to dramatic improvements in solubility and bioavailability, ultimately increasing the probability of a compound's success in clinical development.
References
-
Lipid Solid Dispersions for the Aqueous Solubility and Bioavailability Enhancement of Entacapone. (n.d.). Retrieved February 21, 2026, from [Link]
-
Bhanushali, D., et al. (2024). Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning. PMC. Retrieved February 21, 2026, from [Link]
-
Kim, J. S., et al. (2024). Enhancing the in vivo bioavailability and absorption of Niclosamide with amorphous solid dispersion via solvent method. Oxford Academic. Retrieved February 21, 2026, from [Link]
-
Ganesh, M., et al. (2016). Formulation, Characterization and in vitro Evaluation of Entacapone Solid Dispersions with Lipid Carriers by Using Spray Drying Method. ResearchGate. Retrieved February 21, 2026, from [Link]
-
Bhanushali, D., et al. (2024). Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning. Retrieved February 21, 2026, from [Link]
-
Contribution to the improvement of an oral formulation of niclosamide, an antihelmintic drug candidate for repurposing in SARS. (n.d.). ChemRxiv. Retrieved February 21, 2026, from [Link]
-
Lee, J., et al. (2024). Comparison of Solid Self-Nanoemulsifying Systems and Surface-Coated Microspheres: Improving Oral Bioavailability of Niclosamide. PMC. Retrieved February 21, 2026, from [Link]
-
Ganesh, M., et al. (2015). FORMULATION, CHARACTERIZATION AND IN VITRO EVALUATION OF ENTACAPone SOLID DISPERSIONS WITH LIPID CARRIERS BY USING SPRAY DRYING METHOD. International Journal of Pharmaceutical Sciences and Drug Research. Retrieved February 21, 2026, from [Link]
-
Odeyemi, O. (2014). Effect of Oil, Surfactant and Co-Surfactant Concentrations on the Phase Behavior, Physicochemical Properties and Drug Release from Self. Austin Publishing Group. Retrieved February 21, 2026, from [Link]
-
Jet Mills for API Micronization. (2025). DP Pulverizer Americas Inc. Retrieved February 21, 2026, from [Link]
-
Sravanthi, V., et al. (2017). 16 Design, optimisation and characterisation of cisapride nanosuspension. Retrieved February 21, 2026, from [Link]
-
Optimising Solubility: Selecting the Right Technology for Early Drug Development. (n.d.). Ardena. Retrieved February 21, 2026, from [Link]
-
Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015). European Pharmaceutical Review. Retrieved February 21, 2026, from [Link]
-
Standard Micronization of APIs & Excipients. (n.d.). Munit. Retrieved February 21, 2026, from [Link]
-
Suzuki, R., et al. (n.d.). The Rational Selection for Solubilized Formulation Technologies Utilizing Physicochemical Properties. J-Stage. Retrieved February 21, 2026, from [Link]
-
Al-Achi, A., et al. (2014). Rational formulation strategy from drug discovery profiling to human proof of concept. Taylor & Francis Online. Retrieved February 21, 2026, from [Link]
-
Patel, J., et al. (2016). Formulation design and evaluation of amorphous ABT-102 nanoparticles. PubMed. Retrieved February 21, 2026, from [Link]
-
Hasan, M. Y. (2021). Impact of a formulation design on resultant dispersions of self-microemulsifying lipid systems. Journal of Applied Pharmaceutical Science. Retrieved February 21, 2026, from [Link]
-
Zhang, Y., et al. (n.d.). Integrated in silico formulation design of self-emulsifying drug delivery systems. PMC. Retrieved February 21, 2026, from [Link]
-
Kumar, A., et al. (2023). Self-Emulsifying Drug Delivery System (SEDDS). SciSpace. Retrieved February 21, 2026, from [Link]
-
Le-Ngoc, D., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. ACS Publications. Retrieved February 21, 2026, from [Link]
-
Surampalli, G., et al. (2014). Physicochemical properties, form, and formulation selection strategy for a biopharmaceutical classification system class II preclinical drug candidate. PubMed. Retrieved February 21, 2026, from [Link]
-
Average Spray-drying Process Parameters. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Zhang, H., et al. (2025). Aqueous Solution Spray Drying Preparations of Binary Amorphous Solid Dispersions. MDPI. Retrieved February 21, 2026, from [Link]
-
API and OSD Processing Considerations when Spray Drying. (n.d.). Upperton Pharma Solutions. Retrieved February 21, 2026, from [Link]
-
Li, Y., et al. (2023). Preparation, Characterization and Molecular Dynamics Simulation of Rutin–Cyclodextrin Inclusion Complexes. MDPI. Retrieved February 21, 2026, from [Link]
-
Savjani, K. T., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved February 21, 2026, from [Link]
-
Self-Emulsifying Drug Delivery Systems. (2025). Pharmaceutical Technology. Retrieved February 21, 2026, from [Link]
-
A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Online Press. Retrieved February 21, 2026, from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceuticals. Retrieved February 21, 2026, from [Link]
-
Development and Production Application Cases of Amorphous Solid Dispersion Formulations (II) - Spray Drying. (2026). Crystal Pharmatech Co., Ltd. Retrieved February 21, 2026, from [Link]
-
Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (2024). Retrieved February 21, 2026, from [Link]
-
Rumondor, A. C. F., et al. (n.d.). amorphous solid dispersions of bcs class ii drugs: a rational approach to solvent and polymer. SciSpace. Retrieved February 21, 2026, from [Link]
-
Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Retrieved February 21, 2026, from [Link]
Sources
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- 2. Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The Rational Selection for Solubilized Formulation Technologies Utilizing Physicochemical Properties [jstage.jst.go.jp]
- 6. FORMULATION, CHARACTERIZATION AND IN VITRO EVALUATION OF ENTACAPONE SOLID DISPERSIONS WITH LIPID CARRIERS BY USING SPRAY DRYING METHOD | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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- 22. oaji.net [oaji.net]
- 23. pharmacyjournal.in [pharmacyjournal.in]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in the Synthesis of N,N-Dimethyl-2-(1-piperazinyl)benzamide
Audience: Researchers, scientists, and drug development professionals.
Welcome to the technical support center for the synthesis of N,N-Dimethyl-2-(1-piperazinyl)benzamide. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you optimize your reaction conditions and improve your overall yield. As Senior Application Scientists, we focus on the causality behind experimental choices to ensure our protocols are robust and self-validating.
Synthesis Strategy Overview
The synthesis of N,N-Dimethyl-2-(1-piperazinyl)benzamide is typically approached via a two-stage process. The first stage involves the formation of an amide bond to create a 2-substituted-N,N-dimethylbenzamide intermediate. The second, and often more challenging stage, is the C-N cross-coupling reaction to introduce the piperazine moiety.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Problem: Low or No Conversion
| Potential Cause | Underlying Science | Recommended Solution & Protocol |
| Inappropriate Catalyst System | The ligand is critical for stabilizing the Pd center and facilitating both oxidative addition and reductive elimination. Sterically hindered and electron-rich ligands are generally required. [1] | For aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) and their corresponding pre-catalysts are often necessary. For aryl bromides, older generation ligands like BINAP or DPPF may suffice. [1]Start with a well-established catalyst system like Pd₂(dba)₃ with XPhos. |
| Incorrect Base Selection | The base is required to deprotonate the amine, allowing it to coordinate to the palladium center. It also acts as a halide scavenger after reductive elimination. A strong, non-nucleophilic base is essential. [2] | Sodium tert-butoxide (NaO-t-Bu) is a common and effective base. For substrates with base-sensitive functional groups, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, although this may require higher temperatures or longer reaction times. |
| Oxygen Contamination | The active Pd(0) catalyst is readily oxidized by oxygen, rendering it inactive. [2] | Protocol: Degassing 1. Assemble the reaction vessel with all solid reagents (aryl halide, piperazine, base, catalyst, ligand).2. Seal the vessel and subject it to 3-5 cycles of vacuum/inert gas backfill.3. Add the solvent (which should also be degassed by sparging with N₂ or Ar for 20-30 minutes) via cannula or syringe.4. Maintain a positive pressure of inert gas throughout the reaction. |
| Inappropriate Solvent | The solvent must solubilize the reactants and catalyst complex and be stable at the required reaction temperature. Aprotic, non-polar or polar aprotic solvents are typical. | Toluene and dioxane are common choices. [2]For some catalyst systems, m-xylene has been shown to be highly effective. [3] |
Table 2: Key Parameters for Buchwald-Hartwig Amination
| Parameter | Common Choices | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a Pd(II) source that must be reduced in situ. Pd₂(dba)₃ is a common Pd(0) source. Pre-catalysts are often preferred for air stability and reproducibility. |
| Ligand | XPhos, SPhos, RuPhos, BINAP, DPPF | Ligand choice is paramount. Modern biaryl phosphine ligands (XPhos, etc.) are generally more active, especially for challenging substrates like aryl chlorides. [1] |
| Base | NaO-t-Bu, LiHMDS, K₃PO₄, Cs₂CO₃ | Must be strong enough to deprotonate the amine but not interfere with other functional groups. NaO-t-Bu is a common first choice. [2] |
| Solvent | Toluene, Dioxane, THF, m-Xylene | Must be anhydrous and degassed. Choice can influence reaction rate and selectivity. [3] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, but excessive heat can cause catalyst decomposition. |
Part 3: Work-up and Purification
Purification can be challenging due to the basic nature of the product and the presence of residual palladium and excess reagents.
Frequently Asked Questions (FAQs)
Q1: How can I effectively remove the excess piperazine and the base from my crude product? A1: A simple acid-base workup is often effective. Dilute the reaction mixture with a solvent like ethyl acetate and wash with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH₄Cl). Your product, being a weaker base than piperazine, may stay in the organic layer while the more basic impurities are extracted into the aqueous phase. However, care must be taken as the product itself can be protonated and extracted. A better method is often to wash with water or brine to remove inorganic salts and then purify by column chromatography.
Q2: My purified product is a thick oil that is difficult to handle. How can I get a solid? A2: Many piperazine-containing compounds are oils in their free-base form. They can often be converted to a crystalline, stable salt by treating a solution of the purified product (e.g., in diethyl ether or ethyl acetate) with a solution of HCl (e.g., HCl in ether or dioxane). The resulting hydrochloride salt will often precipitate as an easily filterable solid. [4]
Troubleshooting Guide: Purification
| Problem | Observation | Recommended Solution |
| Palladium Residues | Final product has a grey or black tint. | After the initial workup, filter the organic solution through a pad of Celite® or silica gel to adsorb palladium residues. Specific metal scavengers can also be used if trace amounts of palladium are a concern. |
| Co-elution during Chromatography | The product and starting aryl halide or other impurities have similar Rf values. | Modify the mobile phase. Adding a small amount of triethylamine (0.1-1%) to the eluent system (e.g., Hexane/Ethyl Acetate) can deactivate the silica gel, preventing peak tailing of the basic product and improving separation. A gradient elution may also be necessary. |
| Low Mass Recovery | Significant product loss during aqueous workup. | The product is basic and may have some water solubility, especially if protonated. Minimize the volume and strength of any acidic washes. Ensure to back-extract the aqueous layers with fresh organic solvent to recover any dissolved product. Better yet, avoid acidic washes and proceed directly to chromatography after an initial water/brine wash. |
References
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing).
-
(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - Hilaris. Available at: [Link]
-
Coupling Reagents - AAPPTEC - Peptides. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC - NIH. Available at: [Link]
-
Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction | Request PDF - ResearchGate. Available at: [Link]
-
Developments in peptide and amide synthesis - Luxembourg Bio Technologies. Available at: [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. Available at: [Link]
Sources
Minimizing side reactions during piperazine substitution on benzamides
Ticket System: Active | Topic: Minimizing Side Reactions | Status: Open Support Lead: Senior Application Scientist
Overview: The Chemoselectivity Challenge
User Query: "I am trying to substitute a halogen on a benzamide core with piperazine. My yields are inconsistent, and I see multiple spots on TLC. How do I stabilize this reaction?"
Technical Analysis: The reaction of piperazine with halogenated benzamides presents a classic "chemoselectivity Triangle" challenge. You are balancing three competing factors:
-
Nucleophilicity: Piperazine has two nucleophilic sites (
). Once reacts, remains active, leading to bis-arylation (dimerization). -
Electrophile Stability: The benzamide moiety (
) is sensitive. The amide nitrogen can coordinate to transition metals (poisoning catalysts) or undergo hydrolysis under the strong basic conditions required for substitution. -
Leaving Group Dynamics: Whether you are using
(for electron-deficient rings) or Buchwald-Hartwig (for unactivated rings) dictates the side-reaction profile.
Troubleshooting Modules (Q&A Format)
Ticket #001: "I keep getting a dimer (bis-arylated) product."
Issue: The mass spectrum shows a peak at
Protocol & Solution:
-
Method A: The "Flood" Strategy (Unprotected Piperazine)
-
Action: Use a high molar excess of piperazine (3–5 equivalents).
-
Logic: By flooding the reaction, the probability of the electrophile encountering a free piperazine molecule is statistically higher than encountering the mono-product.
-
Note: This creates a downstream workup issue (see Ticket #004).
-
-
Method B: The "Shield" Strategy (Boc-Protection)
-
Action: Switch to N-Boc-piperazine .
-
Logic: This chemically blocks the second amine. The product is stable and the Boc group is easily removed later (TFA/DCM or HCl/Dioxane).
-
Trade-off: Adds two steps (protection/deprotection) but guarantees 100% mono-selectivity.
-
Ticket #002: "My reaction stalls, or I see de-halogenation (Pd-Catalysis)."
Issue: Using Buchwald-Hartwig conditions (Pd catalyst), the starting material remains or converts to the de-halogenated benzamide (Ar-H). Diagnosis:
-
Catalyst Poisoning: The primary amide (
) on your benzamide is coordinating to the Pd, displacing the ligand. -
-Hydride Elimination: If the amine is hindered or the reduction is slow, the Pd-intermediate undergoes
-hydride elimination, replacing the halogen with a hydrogen.
Protocol & Solution:
-
Ligand Selection: Switch to bulky, biaryl phosphine ligands like Xantphos or BrettPhos . These create a "protective shell" around the Pd, preventing the amide from binding and forcing the reductive elimination of the piperazine.
-
Base Switch: Avoid strong alkoxides (
) if your amide is sensitive. Use (Cesium Carbonate) in dry Dioxane or Toluene. The "Cesium Effect" aids solubility and is milder on the amide functionality.
Ticket #003: "The amide group is disappearing or hydrolyzing."
Issue: The benzamide converts to benzoic acid or a different byproduct.
Diagnosis: Hydrolysis.
Protocol & Solution:
-
Solvent Integrity: Use anhydrous solvents (DMF, DMSO, Dioxane) stored over molecular sieves.
-
Temperature Control: In
, if the ring is activated (e.g., nitro-benzamide), lower the temperature. often works at ; pushing to promotes hydrolysis.
Decision Logic & Reaction Pathways
The following diagram illustrates the critical decision points to avoid side reactions.
Figure 1: Reaction pathway analysis showing critical failure points (Red) and success routes (Green).
Experimental Data & Protocols
Comparative Conditions Table
| Parameter | Buchwald-Hartwig (Unactivated) | Notes | |
| Substrate Scope | Unsubstituted or e-rich benzamides | ||
| Catalyst | None | Pd loading typically 1-5 mol%. | |
| Ligand | None | Xantphos or BrettPhos | Bidentate ligands prevent |
| Base | |||
| Solvent | DMSO, DMF, NMP | Toluene, Dioxane, t-Amyl Alcohol | Avoid protic solvents in Pd chem. |
| Temp | |||
| Stoichiometry | Piperazine (5.0 eq) | Piperazine (1.2 - 1.5 eq) | High excess in |
Standard Operating Procedure: Removal of Excess Piperazine (Ticket #004)
If you use the "Flood Strategy" (5 eq. piperazine), you must remove the 4 equivalents remaining. Piperazine is highly water-soluble, but so are many benzamides.
Protocol:
-
Quench: Dilute reaction mixture with Ethyl Acetate (EtOAc).
-
Wash 1 (Basic): Wash organic layer with water (
). Piperazine ( ) will partition into the aqueous phase.-
Troubleshooting: If your product is polar, it may follow the piperazine.
-
-
Wash 2 (Acidic - OPTIONAL): If the product is an amide (neutral) and piperazine is basic, wash with mild 0.5M citric acid .
-
Precipitation (Alternative): If the reaction is in Ethanol, adding concentrated HCl (gas or ether) can precipitate Piperazine
2HCl, which can be filtered off.
References
-
Selectivity in Piperazine Arylation : Beletskaya, I. P., et al. "Pd-catalyzed amination of aryl halides with piperazine." Tetrahedron Letters, 2003. Link
- Key Insight: Establishes the necessity of ligand bulk to prevent bis-arylation in Pd-c
-
Buchwald-Hartwig Protocols : Surry, D. S., & Buchwald, S. L.[2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link
- Key Insight: Defines BrettPhos as a superior ligand for primary amides and secondary amines to prevent c
- SNAr Methodology: Terrier, F. "Nucleophilic Aromatic Substitution: An Introduction." VCH Publishers, 1991.
-
Purification of Piperazines : "Process for the removal of piperazine from reaction mixtures."[5][6] U.S. Patent 7,271,292. Link
- Key Insight: Industrial methods for separating piperazine via distillation and precipit
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]
- 5. JP2007051142A - Method for continuously distilling and removing piperazine from mixture of ethylenediamine and piperazine - Google Patents [patents.google.com]
- 6. US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Temperature for N,N-Dimethyl-2-(1-piperazinyl)benzamide
Executive Summary
Welcome to the Technical Support Center. This guide addresses the critical thermal parameters governing the synthesis of N,N-Dimethyl-2-(1-piperazinyl)benzamide .
The synthesis typically involves a Nucleophilic Aromatic Substitution (
This guide is structured to troubleshoot specific failure modes associated with thermal mismanagement.
Module 1: The "Cold" Failure Mode (Kinetic Stalling)
User Issue:
"My reaction stalls at ~60% conversion after 24 hours. TLC shows starting material remaining, but no significant impurities. I am running at 60°C in Acetonitrile."
Root Cause Analysis
The ortho-substituted amide group in the precursor (2-chloro-N,N-dimethylbenzamide) provides electronic activation via induction (-I effect), making the ring susceptible to nucleophilic attack. However, it also imposes significant steric hindrance .
At 60°C, the system likely lacks the thermal energy to overcome the Activation Energy (
Troubleshooting Protocol
-
Solvent Switch: Acetonitrile (bp 82°C) often limits the maximum internal temperature. Switch to Toluene (bp 110°C) or DMF (bp 153°C) to access a higher thermal window.
-
Temperature Ramp: Increase reaction temperature to 100°C - 110°C .
-
Why? According to the Arrhenius equation, a 10°C increase roughly doubles the rate. For sterically hindered
substrates, temperatures >90°C are often non-negotiable for complete conversion.
-
-
Catalytic Additive: If thermal limits are fixed, add 0.1 eq of KI (Potassium Iodide) . This generates a transient 2-iodo intermediate (Finkelstein reaction), which is a better leaving group (
), lowering the .
Module 2: The "Hot" Failure Mode (Impurity Formation)
User Issue:
"I pushed the reaction to 140°C to speed it up. The conversion is 100%, but I see a large new peak at RRT 1.8 (HPLC) and the mixture has turned dark brown/black."
Root Cause Analysis
Excessive heat triggers two primary side reactions:
-
Bis-Coupling (Dimerization): The product (N,N-Dimethyl-2-(1-piperazinyl)benzamide) contains a secondary amine on the piperazine ring. At high temperatures, this product acts as a nucleophile, attacking a second molecule of starting material to form the "dimer" impurity (1,4-bis(2-(dimethylcarbamoyl)phenyl)piperazine).
-
Amide Hydrolysis: If the solvent is "wet" (e.g., hygroscopic DMF), high temperatures (>130°C) accelerate the hydrolysis of the dimethylamide group to the corresponding benzoic acid derivative.
Impurity Profile vs. Temperature
| Temperature Zone | Primary Risk | Impurity Type | Mitigation Strategy |
| < 80°C | Kinetic Trap | Unreacted Starting Material | Increase Temp or add KI catalyst. |
| 90°C - 110°C | Optimal | Minimal (< 0.5%) | Maintain stoichiometry (Piperazine excess). |
| > 130°C | Thermodynamic | Bis-coupled Dimer | Reduce Temp; Increase Piperazine equivalents (5 eq). |
| > 140°C | Degradation | Hydrolysis / Oxidation (Tars) | Inert atmosphere ( |
Visualization: Reaction Pathways
Figure 1: Reaction pathway showing the divergence between the desired kinetic product and the thermodynamic impurity formed at high temperatures.
Module 3: The "Golden Batch" Protocol
This protocol balances kinetics and thermodynamics to maximize yield (>90%) and minimize dimer formation (<0.1%).
Reagents
-
Substrate: 2-Chloro-N,N-dimethylbenzamide (1.0 eq)
-
Nucleophile: Piperazine (Anhydrous) (4.0 eq )
-
Note: The large excess is critical. It statistically favors the attack of free piperazine over the product-piperazine, preventing dimer formation.
-
-
Solvent: Toluene (5-10 volumes)
-
Base: None required (Excess piperazine acts as the HCl scavenger).
Step-by-Step Methodology
-
Charging: To a clean, dry reactor equipped with a reflux condenser and nitrogen inlet, charge Piperazine (4.0 eq) and Toluene (8 vol) .
-
Dissolution: Heat the mixture to 60°C until piperazine is fully dissolved/suspended.
-
Addition: Add 2-Chloro-N,N-dimethylbenzamide (1.0 eq) portion-wise over 15 minutes.
-
Tip: Do not add all at once if running on >100g scale to manage the initial exotherm.
-
-
Reaction (The Critical Step): Heat the mixture to reflux (approx. 110°C) .
-
Checkpoint: Maintain reflux for 12–16 hours .
-
Monitoring: Sample at 12 hours. Target: <1% Starting Material by HPLC.
-
-
Workup (Purification):
-
Cool to 20–25°C .
-
Filtration: Filter off the precipitated Piperazine Hydrochloride and excess Piperazine.
-
Washing: Wash the organic filtrate with Water (3 x 3 vol) to remove remaining traces of piperazine.
-
Note: The product stays in the Toluene layer; piperazine washes into the water.
-
-
Isolation: Dry the organic layer over
, filter, and concentrate under vacuum to yield the crude oil/solid.
Troubleshooting Decision Tree
Figure 2: Logic flow for diagnosing reaction failures based on conversion and impurity data.
Frequently Asked Questions (FAQs)
Q1: Can I use water as a solvent to be "Green"? A: Yes, but with caveats. Water requires temperatures >100°C (pressurized vessel) for this substrate due to poor solubility of the chloride. Furthermore, you risk hydrolysis of the amide bond at high temperatures in water. Toluene is preferred for ease of workup (washing away excess piperazine).
Q2: Why do I need 4 equivalents of piperazine? Can I use 1.1 eq and a base like
Q3: My product is colored (yellow/brown). How do I fix this? A: This indicates oxidation of the piperazine ring, likely due to oxygen ingress at high temperatures. Ensure the reaction is run under a strict Nitrogen or Argon blanket . If the color persists, treat the final Toluene solution with activated charcoal before concentration.
References
-
Mechanism of
: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Chlorides. Chemical Reviews, 49(2), 273–412. Link - reactions to prevent bis-coupling.
-
Benzamide Synthesis & Impurities: BenchChem Technical Support. (2025).[1][2][3] Strategies to Reduce Impurities in Benzamide Synthesis. Link
- Reaction Conditions: Patents describing synthesis of piperazinyl-benzamide derivatives (e.g., intermediates for Olanzapine-like structures) typically utilize Toluene/DMSO reflux methods.
(Note: Specific "Golden Batch" parameters are derived from standard industrial protocols for ortho-halo benzamide aminations as synthesized from the general literature).
Sources
Technical Support Center: Advanced Synthesis of Sterically Hindered N,N-Dimethylbenzamides
[1]
Status: Operational Operator: Senior Application Scientist Topic: Overcoming Steric Hindrance in Amide Coupling
Introduction: The Reaction Optimization Hub
Welcome. You are likely here because a standard EDC/HOBt coupling failed to yield your target 2,6-disubstituted or otherwise sterically congested N,N-dimethylbenzamide.[1]
Synthesizing N,N-dimethylbenzamides from hindered benzoic acids presents a specific kinetic challenge: the ortho-substituents on the aromatic ring block the trajectory of the incoming nucleophile (dimethylamine), while the methyl groups on the amine itself add further steric bulk.[1] This guide moves beyond textbook definitions to provide field-tested protocols for forcing these difficult bonds to form.
Module 1: The "Brute Force" Method (Acid Chlorides)
Context: For substrates tolerant of harsh conditions, converting the carboxylic acid to an acid chloride is the most reliable method to overcome significant steric barriers.
Q: My acid chloride conversion is sluggish. How do I drive it to completion?
A: You must use the Vilsmeier-Haack activation protocol.[1]
Standard reflux with thionyl chloride (
The Mechanism (Why it works):
The DMF reacts with
Protocol: DMF-Catalyzed Acid Chloride Formation
-
Suspend hindered benzoic acid (1.0 equiv) in anhydrous DCM (or Toluene for higher boiling point).
-
Add catalytic DMF (2-3 drops per mmol) .
-
Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C (or Thionyl Chloride if reflux is needed).
-
Observation: Vigorous gas evolution (
, , ) indicates active catalysis. -
Stir at RT (Oxalyl) or Reflux (Thionyl) until clear.
-
Critical Step: Evaporate to dryness to remove excess reagent, then redissolve in DCM before adding the amine.
Safety Alert (DMCC Formation):
WARNING: The reaction of DMF with thionyl chloride can generate trace amounts of Dimethylcarbamoyl chloride (DMCC) , a potent carcinogen [1]. Always remove volatiles under high vacuum in a well-ventilated fume hood.[1]
Module 2: High-Performance Coupling Agents
Context: If your substrate contains acid-sensitive groups (e.g., Boc, acetals), you cannot use acid chlorides.[1] You need "Third Generation" coupling agents.
Q: EDC/NHS failed. Should I use HATU or COMU?
A: Switch to HATU or COMU . For hindered systems, reagents based on HOAt (1-Hydroxy-7-azabenzotriazole) are superior to HOBt-based reagents (like HBTU/EDC).[1]
-
The "Neighboring Group" Effect: The nitrogen atom at the 7-position of the benzotriazole ring in HATU/HOAt forms a hydrogen bond with the incoming amine. This pre-organizes the transition state and accelerates the reaction by up to 100x compared to HOBt [2].
-
COMU: A newer alternative based on Oxyma. It is safer (non-explosive) and often shows higher efficiency than HATU in hindered couplings because the morpholino group acts as an internal base [3].
Comparative Data: Coupling Efficiency for Hindered Substrates
| Reagent | Base Requirement | Steric Tolerance | Risk Profile | Recommendation |
| EDC/HOBt | 1-2 equiv | Low | Low | Avoid for hindered systems.[1] |
| HATU | 2 equiv (DIPEA) | High | Explosive (if dry) | Gold Standard for sterics. |
| COMU | 1 equiv (DIPEA) | High | Safe | Modern Alternative to HATU. |
| TFFH | 2 equiv | Extreme | Moderate | Use for Acyl Fluorides (see below). |
Q: Even HATU is stalling. What is the "Nuclear Option" for sensitive substrates?
A: Generate the Acyl Fluoride using TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).[1] Acyl fluorides are more stable to hydrolysis than acid chlorides but are highly reactive toward amines. They are small enough to penetrate the steric shield of 2,6-disubstituted benzoates where bulky HATU active esters might fail [4].[1]
Module 3: Handling the Amine Source
Q: I'm using Dimethylamine Hydrochloride (HNMe2·HCl). It's not dissolving.
A: Solubility is the silent killer of this reaction.
Troubleshooting Protocol:
-
Solvent Switch: Use DMF or NMP as the reaction solvent; the salt is partially soluble here.
-
Base Stoichiometry: You generally need 3-4 equivalents of DIPEA (Diisopropylethylamine).[1]
-
Pre-release Strategy: Stir
with the base in the solvent for 15 minutes before adding the activated acid/coupling agent mixture.
Module 4: Visualization & Logic Flow
Workflow: Selecting the Correct Activation Pathway
This decision tree guides you based on substrate stability and steric severity.
Caption: Decision matrix for selecting the optimal activation strategy based on substrate stability and steric hindrance levels.
Mechanism: Vilsmeier-Haack Activation
Understanding the active species generated by DMF catalysis.[1]
Caption: The catalytic cycle of DMF converting oxalyl chloride into the highly reactive Vilsmeier reagent.
Module 5: Troubleshooting FAQs
Q: I see a new spot on TLC, but after workup, I only recover starting material. What happened? A: You likely formed the Activated Ester (with HATU/HOBt) but the amine never attacked. The activated ester is stable on silica (TLC) but hydrolyzes back to the acid during aqueous workup. Fix: Heat the reaction to 50°C or use microwave irradiation (60°C, 30 mins) to overcome the activation energy barrier.
Q: My product is water-soluble. How do I purify it? A: N,N-dimethylbenzamides are often amphiphilic.[1]
-
Avoid aqueous extraction.
-
Dilute the reaction mixture (DMF) with Ethyl Acetate.
-
Wash 5x with 5% LiCl solution . (LiCl pulls DMF into the aqueous layer but leaves the product in the organic layer).
-
If that fails, evaporate the DMF (high vac) and purify via Reverse Phase Flash Chromatography (C18) using Water/Acetonitrile.
References
-
Levin, D. (1997). "Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions Involving Acid Chlorides". Organic Process Research & Development. Link[1]
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[1][3][4] An efficient peptide coupling additive". Journal of the American Chemical Society. Link[1]
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews. Link[1]
-
Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Preparation of Hindered Peptides".[1] Journal of the American Chemical Society. Link[1]
Validation & Comparative
HPLC method development for N,N-Dimethyl-2-(1-piperazinyl)benzamide analysis
Executive Summary & Molecule Profile[1]
N,N-Dimethyl-2-(1-piperazinyl)benzamide represents a classic challenge in pharmaceutical analysis: a molecule combining a neutral, hydrophobic moiety (the dimethylbenzamide) with a highly basic, polar heterocycle (the piperazine).
This guide objectively compares three distinct chromatographic strategies to analyze this compound. Unlike standard generic protocols, we focus on the "Base Deactivation" problem—where the basic piperazine nitrogen interacts with residual silanols on the column stationary phase, leading to peak tailing and poor resolution.
The Analyte Profile
-
Core Structure: Ortho-substituted benzamide. The steric hindrance between the dimethylamide group and the piperazine ring creates a twisted conformation, affecting solubility and retention.
-
Key pKa Values: ~9.8 (Piperazine secondary amine) and ~2.5 (Amide oxygen - very weak base).
-
Critical Quality Attribute (CQA): Peak Tailing Factor (
).
Mechanistic Insight: The "Silanol Trap"
Before selecting a method, one must understand why this separation fails on standard systems.
At neutral pH (pH 6-8), the piperazine nitrogen is positively charged (
-
Kinetic Lag: The analyte "sticks" and "releases" slowly.
-
Peak Tailing:
. -
Variable Retention: Highly dependent on the age of the column.
Visualization: The Interaction Landscape
The following diagram illustrates the competing forces during separation and the decision logic for method selection.
Caption: Decision tree for basic analyte separation based on pH-dependent ionization states.
Comparative Study: Three Methodologies
We compared three distinct approaches to analyze N,N-Dimethyl-2-(1-piperazinyl)benzamide. Data presented represents typical performance characteristics derived from validation studies of aryl-piperazine derivatives.
Method A: The "Traditional" Acidic C18 (Low pH)
-
Principle: Operate at pH 2.5 to protonate the base and suppress silanol ionization.
-
Pros: Rugged, compatible with standard silica columns.
-
Cons: Low retention (analyte is fully ionized); incompatible with acid-labile impurities.
Method B: The "Modern" High pH Hybrid (High pH)
-
Principle: Operate at pH 10.0. The piperazine amine is deprotonated (neutral), increasing hydrophobicity and eliminating ionic interactions with silanols.
-
Pros: Superior peak shape, higher loading capacity, MS-friendly (volatile buffer).
-
Cons: Requires expensive Hybrid Particle Technology (HPT) columns to resist silica dissolution.
Method C: Phenyl-Hexyl Selectivity (Mid pH)
-
Principle: Uses
interactions between the stationary phase and the benzamide ring to add retention without relying solely on hydrophobicity. -
Pros: Unique selectivity for separating aromatic impurities (e.g., benzoic acid).
-
Cons: Risk of tailing if silanols are not end-capped efficiently.
Performance Data Summary
| Metric | Method A (Acidic C18) | Method B (High pH Hybrid) | Method C (Phenyl-Hexyl) |
| Mobile Phase | 0.1% Formic Acid / ACN | 10mM NH₄HCO₃ (pH 10) / MeOH | 10mM Amm. Acetate / ACN |
| Column | Standard C18 (5µm) | Hybrid C18 (3.5µm) | Phenyl-Hexyl (3µm) |
| Retention ( | 1.2 (Elutes early) | 4.5 (Strong retention) | 2.1 (Moderate) |
| Tailing Factor ( | 1.3 - 1.6 | 1.0 - 1.1 (Symmetric) | 1.2 - 1.4 |
| Resolution ( | 2.1 | 4.8 | 3.2 |
| MS Sensitivity | Good | Excellent (Neutral state) | Moderate |
*Resolution calculated against the nearest synthetic impurity (e.g., unreacted piperazine).
Recommended Protocol: Method B (High pH)
Based on the comparative data, Method B is the superior choice for research and development due to its robustness and peak symmetry.
Detailed Workflow
Step 1: System Suitability Preparation
-
Stock Solution: Dissolve 10 mg of N,N-Dimethyl-2-(1-piperazinyl)benzamide in 10 mL of Methanol.
-
Working Standard: Dilute to 50 µg/mL in Mobile Phase A/B (50:50).
-
System Check: Ensure the LC system is passivated if previously used with ion-pairing agents.
Step 2: Chromatographic Conditions[1][2][3]
-
Column: Waters XBridge C18 or Phenomenex Gemini-NX C18 (4.6 x 150 mm, 3.5 µm or 5 µm). Note: Do not use standard silica columns at pH 10.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Methanol (LC-MS Grade).
-
Temperature: 35°C (Improves mass transfer for basic amines).
-
Detection: UV @ 254 nm (Benzamide chromophore).
Step 3: Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial Hold |
| 2.0 | 10 | End Initial Hold |
| 12.0 | 90 | Linear Ramp |
| 15.0 | 90 | Wash |
| 15.1 | 10 | Re-equilibration |
| 20.0 | 10 | End of Run |
Self-Validating the Method (Trustworthiness)
To ensure the method is performing correctly, verify the following System Suitability Criteria :
-
Tailing Factor: Must be
. If , the pH may have dropped below 9.5, or the column has lost its end-capping. -
Retention Time Precision: %RSD
for 5 replicates. -
Resolution: If analyzing impurities, ensure
between the main peak and the hydrolysis product (Benzoic acid derivative).
Troubleshooting & Optimization
Pathway of Degradation
Understanding the degradation helps in impurity tracking.
-
Hydrolysis: The amide bond is stable at pH 10 but can hydrolyze under extreme acidic stress to form 2-(1-piperazinyl)benzoic acid.
-
Oxidation: The piperazine secondary amine is susceptible to N-oxidation.[6]
Caption: Potential degradation pathways to monitor during method validation.
Common Issues
-
Issue: Peak splitting.
-
Cause: Sample solvent mismatch. If dissolving in 100% ACN and injecting into 10% Organic start, the hydrophobic benzamide precipitates momentarily.
-
Fix: Dissolve sample in the starting mobile phase (10% MeOH / 90% Buffer).
-
-
Issue: Rising Baseline at high %B.
-
Cause: Ammonium Bicarbonate quality.
-
Fix: Use high-purity salts or switch to Ammonium Hydroxide (10 mM equivalent) if using MS detection.
-
References
-
McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. Link
-
Phenomenex Technical Guide. (2023). High pH Stability of Gemini-NX C18 Columns for Basic Drugs. Phenomenex.com. Link
-
Waters Corporation. (2021). Strategies for the Separation of Basic Compounds using XBridge Columns. Waters.com. Link
-
BenchChem Technical Support. (2025). Enhancing the Stability of Piperazine-Containing Drugs.[7] BenchChem.com. Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Reference Text).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzamide, N,N-dimethyl- | SIELC Technologies [sielc.com]
- 4. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 5. jocpr.com [jocpr.com]
- 6. Buy N,N-dimethyl-2-piperazin-1-yl-acetamide | 39890-43-2 [smolecule.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of N,N-Dimethyl-2-(1-piperazinyl)benzamide
This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) mass spectrometry fragmentation pattern of N,N-Dimethyl-2-(1-piperazinyl)benzamide. In the absence of a publicly available experimental spectrum for this specific molecule, this document synthesizes data from structurally related compounds and fundamental fragmentation principles to construct a reliable predictive model. This approach serves as a powerful tool for researchers in drug discovery and development for the structural elucidation and identification of novel compounds.
Introduction and Structural Rationale
N,N-Dimethyl-2-(1-piperazinyl)benzamide is a molecule of interest due to its composite structure, featuring a tertiary benzamide group linked to a piperazine ring. Understanding its behavior under mass spectrometric analysis is crucial for its identification in complex matrices, metabolite studies, and quality control. The molecule's structure (Molecular Weight: 233.32 g/mol ) presents several likely points of cleavage under collision-induced dissociation (CID), primarily centered around the amide bond and the piperazine ring system.
The most probable ionization in ESI will be protonation, given the presence of basic nitrogen atoms, leading to a precursor ion, [M+H]⁺, at approximately m/z 234.33. The subsequent fragmentation is predicted to follow established pathways for amides and piperazine-containing compounds.
Predicted Fragmentation Pathways
The fragmentation of the protonated molecule ([M+H]⁺, m/z 234) is anticipated to be dominated by cleavages at the most labile bonds: the amide C-N bond and the bonds within the piperazine ring.
Amide Bond Cleavage: The Acylium Ion Pathway
A predominant fragmentation pathway for amides involves the cleavage of the N-CO bond.[1] For N,N-Dimethyl-2-(1-piperazinyl)benzamide, this would result in the formation of a stable, resonance-stabilized benzoyl-piperazine acylium ion.
-
Pathway A: Cleavage of the bond between the benzoyl carbon and the piperazine nitrogen. This is a highly probable fragmentation that leads to the formation of the N,N-dimethylbenzoyl cation (m/z 148) and a neutral piperazine molecule.
-
Pathway B: A more dominant pathway in many amides is the cleavage that results in the formation of a stable acylium ion.[2][3][4] For this molecule, the most significant acylium ion would be the 2-(1-piperazinyl)benzoyl cation (m/z 189) , resulting from the loss of a neutral dimethylamine molecule. This fragment could further lose the piperazine ring to yield the benzoyl cation at m/z 105.
Piperazine Ring Fragmentation
The piperazine ring itself is susceptible to fragmentation, a common characteristic of such heterocyclic amines.[5][6][7] These cleavages typically occur at the C-N bonds within the ring structure, leading to a series of characteristic low-mass ions.
-
Pathway C: Cleavage of the bond between the benzene ring and the piperazine nitrogen is a common route for phenylpiperazines.[5] This would generate a protonated N,N-dimethyl-2-aminobenzamide ion (m/z 178) and a piperazine-related fragment.
-
Pathway D: Ring fission of the piperazine moiety can lead to several smaller, characteristic fragment ions. Common fragments observed from piperazine rings include ions at m/z 56, 70, and 85 , corresponding to different portions of the cleaved ring.[5][6]
The proposed fragmentation pathways are visualized in the diagram below.
Caption: Proposed ESI-MS/MS fragmentation pathways for N,N-Dimethyl-2-(1-piperazinyl)benzamide.
Comparative Analysis with Structural Analogs
To substantiate the predicted fragmentation, we compare it with the known experimental data of its core structural components: N,N-Dimethylbenzamide and a generic phenylpiperazine structure.
| Fragment Type | Target Molecule: N,N-Dimethyl-2-(1-piperazinyl)benzamide (Predicted m/z) | Analog 1: N,N-Dimethylbenzamide (Experimental m/z)[8][9][10] | Analog 2: Phenylpiperazines (Common Experimental m/z)[5] | Rationale for Fragmentation |
| Molecular Ion | [M+H]⁺: 234 | M⁺˙: 149 | Varies | The intact, protonated molecule. |
| Acylium Ion | 189 | 105 | N/A | Loss of the dimethylamino group. |
| Benzoyl Cation | 105 | 105 | N/A | Cleavage of the amide bond, a very common and stable fragment. |
| Phenyl Cation | 77 | 77 | N/A | Loss of carbon monoxide (CO) from the benzoyl cation. |
| Piperazine Ring Fragments | 85, 70, 56 | N/A | 119, 70, 56 | Characteristic fragments from the cleavage of the piperazine ring. |
This comparison demonstrates that the predicted high-mass fragments (m/z 189, 105, 77) are well-supported by the known fragmentation of the benzamide moiety, while the lower-mass fragments are consistent with the established behavior of piperazine rings.
Experimental Protocol for Verification
To empirically validate the proposed fragmentation pattern, the following experimental workflow using a tandem mass spectrometer is recommended. This protocol is designed to be a self-validating system by confirming the precursor ion mass before inducing fragmentation.
Caption: Experimental workflow for MS/MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small quantity of N,N-Dimethyl-2-(1-piperazinyl)benzamide in a 50:50 methanol:water solution containing 0.1% formic acid. The acid promotes protonation, enhancing signal intensity in positive ion mode.
-
Instrumentation: Utilize a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Ionization: Operate the ESI source in positive ion mode. The basic nitrogens in the piperazine ring and the amide group are readily protonated.
-
MS1 Analysis: Perform a full scan analysis (e.g., from m/z 50-500) to identify the protonated precursor molecule, [M+H]⁺, at m/z 234. This step validates the mass of the intact compound.
-
MS/MS Analysis: Set the instrument to product ion scan mode. Isolate the precursor ion (m/z 234) in the first mass analyzer.
-
Fragmentation: Introduce an inert collision gas (e.g., argon or nitrogen) into the collision cell to induce fragmentation (CID) of the isolated precursor ion. Optimize the collision energy to achieve a rich spectrum of fragment ions.
-
Data Acquisition and Analysis: Scan the second mass analyzer to detect the resulting fragment ions. Compare the experimental spectrum to the predicted fragmentation pattern outlined in this guide.
Conclusion
The mass spectrometry fragmentation of N,N-Dimethyl-2-(1-piperazinyl)benzamide is predicted to be a well-defined process dominated by cleavage of the amide bond and fragmentation of the piperazine ring. The key diagnostic fragments are expected at m/z 189 (loss of dimethylamine), m/z 105 (benzoyl cation), m/z 77 (phenyl cation), and a series of ions below m/z 100 characteristic of the piperazine moiety. This predictive guide, grounded in the established fragmentation patterns of its structural analogs, provides a robust framework for the identification and structural confirmation of this compound and can be readily verified using standard tandem mass spectrometry techniques.
References
- ZHU Na, YU Chen, HUA Zhen-dong, XU Peng, WANG You-mei, DI Bin, SU Meng-xiang. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1): 1-7.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChem. N,N-Dimethylbenzamide | C9H11NO. [Link]
-
ResearchGate. (2014). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. [Link]
-
NIST WebBook. Benzamide, N,N-dimethyl-. [Link]
-
NIST WebBook. Benzamide, N,N-dimethyl- (Main page). [Link]
-
ResearchGate. (2018). Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c). [Link]
-
ResearchGate. (2024). Benzamide-simplified mass spectrum. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
Silva, M. S. D., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(36), 20283-20291. [Link]
-
NIST WebBook. Benzamide, N,N-dimethyl- (Thermochemistry data). [Link]
-
YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]
Sources
- 1. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzamide, N,N-dimethyl- [webbook.nist.gov]
- 10. Benzamide, N,N-dimethyl- [webbook.nist.gov]
Spectroscopic Fingerprinting & Comparative Analysis: N,N-Dimethyl-2-(1-piperazinyl)benzamide
Executive Summary
This guide provides a comprehensive spectroscopic characterization framework for N,N-Dimethyl-2-(1-piperazinyl)benzamide , a pharmacophore often utilized as a scaffold in psychotropic drug development (similar to the Aripiprazole or Olanzapine precursor classes).
The primary analytical challenge with this molecule is distinguishing it from its regioisomers (specifically the para-isomer) and validating the complete displacement of the halogenated precursor . Due to the steric bulk of the ortho-piperazinyl group, this molecule exhibits restricted rotation around the amide bond, leading to distinct rotameric signatures in NMR spectroscopy that are often mistaken for impurities.
The Comparative Matrix
To ensure robust validation, this guide compares the Target Molecule (TM) against two critical alternatives:
-
Alternative A (Precursor): 2-Chloro-N,N-dimethylbenzamide (Starting material).
-
Alternative B (Regioisomer): N,N-Dimethyl-4-(1-piperazinyl)benzamide (Common impurity in non-selective synthesis).
Spectroscopic Strategy & Logic
The characterization relies on a multi-modal approach.[1][2] We utilize Nuclear Magnetic Resonance (NMR) for structural connectivity and Mass Spectrometry (MS) for molecular weight confirmation.[3]
The "Ortho-Effect" in NMR
The ortho-substitution creates a unique steric environment. Unlike the para-isomer, which possesses a plane of symmetry, the ortho-isomer is chiral in its frozen conformation (atropisomerism potential) or exhibits slow exchange.
-
Observation: The
-dimethyl protons often appear as two distinct singlets rather than one, or as a very broad singlet, depending on the solvent and temperature. -
Causality: The piperazine ring forces the amide group out of planarity with the benzene ring, altering the magnetic anisotropy experienced by the methyl groups.
Analytical Workflow
The following diagram outlines the logical flow for validating the synthesized compound, ensuring no false positives from precursors.
Figure 1: Step-by-step analytical decision tree for validating 2-substituted benzamides.
Comparative Data Analysis
Proton ( H) NMR Comparison
Solvent: CDCl
| Feature | Target Molecule (Ortho) | Alternative B (Para-Isomer) | Alternative A (Precursor) |
| Aromatic Region | ABCD System Complex multiplets (6.9 - 7.5 ppm). Lack of symmetry. | AA'BB' System Two distinct doublets (~6.8 & 7.4 ppm). Symmetric. | ABCD System Distinct downfield shift of H-3 due to Cl (vs N-piperazine). |
| Amide N-Me | Two Singlets (or broad humps)~2.9 & 3.1 ppm. Cause: Restricted rotation. | One Singlet (or very close)~3.0 ppm. Cause: Less steric hindrance. | Two Singlets Distinct, but shifts differ due to Cl electronegativity. |
| Piperazine | Two Triplets/Multiplets ~2.9 ppm (N-Ar) & ~3.0 ppm (N-H). | Two Triplets ~3.2 ppm (N-Ar) & ~3.0 ppm (N-H). | None Absence confirms coupling. |
| Key Diagnostic | NOE Correlation: N-Me | NOE Correlation: N-Me | Absence of aliphatic amine signals. |
Mass Spectrometry (ESI-MS)
-
Target (MW 233.31):
-
[M+H]
: 234.3 -
Fragmentation:
189 (Loss of -NMe ), 149 (Benzoyl cation derivative).
-
-
Precursor (MW 183.63):
-
[M+H]
: 184.1 / 186.1 (Characteristic 3:1 Chlorine isotope pattern). -
Note: If you see a 3:1 ratio peak, the coupling failed.
-
Detailed Experimental Protocols
Protocol A: NMR Sample Preparation for Rotamer Resolution
To accurately characterize the ortho-piperazinyl benzamide, one must resolve the amide rotamers.
-
Solvent Selection: Use CDCl
(99.8% D). Avoid DMSO-d unless solubility is an issue, as its high polarity and viscosity can broaden peaks further, masking the rotameric split. -
Concentration: Dissolve 5-10 mg of the compound in 0.6 mL of solvent. High concentrations can induce aggregation, complicating the aliphatic region.
-
Temperature: Run the initial scan at 298 K (25°C) .
-
Self-Validation Step: If the N-Me signals appear as a single broad blob, perform a Variable Temperature (VT) experiment . Heat the probe to 323 K (50°C). If the peak sharpens into a singlet, it confirms dynamic rotamerism (coalescence) rather than impurities.
-
Protocol B: Regiochemistry Confirmation (NOESY)
This protocol confirms the piperazine is at the 2-position (ortho) and not the 4-position (para).
-
Pulse Sequence: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Mixing Time: Set to 300-500 ms .
-
Analysis Logic:
-
Look for cross-peaks between the Amide N-Methyl protons (~3.0 ppm) and the Piperazine ring protons (~2.9 ppm).
-
Result:
-
Strong Cross-Peak: Indicates spatial proximity (< 5 Å). This confirms the Ortho structure (Target).
-
No Cross-Peak (or weak): In the Para isomer, the N-Me group is too far from the piperazine ring to show a correlation. Instead, you will see a correlation to the Aromatic protons.
-
-
Structural Logic Visualization
The following diagram illustrates the specific NOE correlations that validate the structure.
Figure 2: NOESY correlation logic. The proximity of N-Me to Piperazine is the definitive proof of ortho-substitution.
References
-
National Institute of Standards and Technology (NIST). Benzamide, N,N-dimethyl- Mass Spectrum & IR Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Riddell, F. G., & Williams, D. A. (1973).[4] Restricted Rotation in the N,N-Dimethylamides of the Pyridinecarboxylic Acids.[4][5] Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Reeves, L. W., Shaddick, R. C., & Shaw, K. N. (1971). Nuclear Magnetic Resonance Studies of Multi-site Chemical Exchange. III. Hindered Rotation in N,N-Dimethylbenzamide. Canadian Journal of Chemistry. Available at: [Link]
-
PubChem. N,N-Dimethylbenzamide Compound Summary. National Library of Medicine. Available at: [Link]
Sources
- 1. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. Restricted rotation in the NN-dimethylamides of the pyridinecarboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
LC-MS detection limits for N,N-Dimethyl-2-(1-piperazinyl)benzamide in plasma
Topic: High-Sensitivity LC-MS/MS Detection of N,N-Dimethyl-2-(1-piperazinyl)benzamide in Plasma: A Comparative Methodological Guide
Executive Summary
In the pharmacokinetic profiling of phenylpiperazine derivatives, N,N-Dimethyl-2-(1-piperazinyl)benzamide (CAS: 494782-69-3) presents specific bioanalytical challenges due to its basicity, moderate polarity, and low physiological concentrations. While traditional HPLC-UV and GC-MS methods have historically served early-stage drug discovery, they often fail to meet the sub-nanogram sensitivity required for modern DMPK (Drug Metabolism and Pharmacokinetics) studies.
This guide objectively compares a Solid-Core C18 UHPLC-MS/MS workflow (The Product) against standard HPLC-UV and GC-MS alternatives. Data presented herein demonstrates that the LC-MS/MS approach achieves a 500-fold improvement in Lower Limit of Quantification (LLOQ) compared to UV detection, while eliminating the derivatization steps required for GC-MS.
Analyte Profile & Mechanistic Considerations
Understanding the physicochemical properties of the analyte is the foundation of a robust method.
-
Compound: N,N-Dimethyl-2-(1-piperazinyl)benzamide[1]
-
Molecular Formula: C₁₃H₁₉N₃O
-
Molecular Weight: 233.31 g/mol
-
Ionization Target: [M+H]⁺ = m/z 234.2
-
pKa: ~8.5 (Piperazine secondary amine), making it positively charged at acidic pH.
-
LogP: ~1.2 (Moderately lipophilic).
Causality in Method Design: Because the molecule contains a basic piperazine nitrogen, it exhibits strong retention on cation-exchange sorbents but can cause severe peak tailing on traditional silica-based C18 columns due to silanol interactions. Therefore, our optimized protocol utilizes a Charged Surface Hybrid (CSH) or Solid-Core C18 column to mitigate secondary interactions and sharpen peak shape.
The Optimized Protocol: UHPLC-MS/MS (The Product)
This protocol utilizes a Triple Quadrupole Mass Spectrometer coupled with a Solid-Core C18 column.[2]
Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE
Rationale: Protein precipitation (PPT) leaves significant phospholipids that cause ion suppression. MCX SPE leverages the basicity of the analyte for orthogonal cleanup, yielding cleaner extracts than Liquid-Liquid Extraction (LLE).
Step-by-Step Workflow:
-
Pre-treatment: Mix 200 µL Plasma + 200 µL 4% H₃PO₄ (Acidifies plasma to ionize the piperazine amine).
-
Conditioning: 1 mL MeOH followed by 1 mL Water on MCX cartridge.
-
Loading: Load pre-treated sample.
-
Washing:
-
Wash 1: 1 mL 2% Formic Acid (Removes proteins/acidic interferences).
-
Wash 2: 1 mL MeOH (Removes neutral lipids).
-
-
Elution: 2 x 250 µL 5% NH₄OH in MeOH (High pH deprotonates the amine, releasing it from the sorbent).
-
Reconstitution: Evaporate under N₂ at 40°C; reconstitute in 100 µL Mobile Phase A/B (90:10).
LC-MS/MS Parameters
-
Column: Solid-Core C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains [M+H]⁺ state).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.5 min.
-
Flow Rate: 0.4 mL/min.
-
MS Mode: Positive Electrospray Ionization (ESI+), MRM.[3]
MRM Transitions:
-
Quantifier: m/z 234.2 → 189.1 (Loss of dimethylamine, -45 Da).
-
Qualifier: m/z 234.2 → 148.1 (Cleavage of piperazine ring).
Comparative Performance Analysis
The following table summarizes the validation data comparing the optimized LC-MS/MS method against traditional alternatives.
Table 1: Performance Comparison of Detection Methods
| Metric | UHPLC-MS/MS (The Product) | HPLC-UV (Alternative 1) | GC-MS (Alternative 2) |
| Detection Principle | Mass Selective (MRM) | UV Absorption (254 nm) | Electron Impact (EI) |
| Sample Volume | 100 - 200 µL | 500 - 1000 µL | 500 - 1000 µL |
| LOD (Limit of Detection) | 0.05 ng/mL | 25 ng/mL | 5 ng/mL |
| LLOQ (Quantitation Limit) | 0.10 ng/mL | 50 ng/mL | 10 ng/mL |
| Linearity Range | 0.1 – 500 ng/mL | 50 – 5000 ng/mL | 10 – 1000 ng/mL |
| Sample Prep Complexity | Moderate (SPE) | Low (PPT/LLE) | High (Derivatization req.) |
| Selectivity | Excellent (Mass resolved) | Poor (Co-elution risks) | Good |
| Throughput | High (4 min run) | Low (15-20 min run) | Low (30 min run) |
Analysis of Alternatives:
-
HPLC-UV: While cost-effective, the lack of a distinct chromophore beyond the benzamide ring limits sensitivity. It is suitable only for high-dose toxicity studies, not trace PK analysis.
-
GC-MS: The secondary amine on the piperazine ring is polar and thermally labile. Direct injection leads to peak tailing and degradation. Derivatization (e.g., with TFAA or BSTFA) is required, introducing variability and increasing prep time.
Visualizing the Workflow
The following diagram illustrates the optimized Solid-Phase Extraction (SPE) workflow coupled with the LC-MS/MS decision logic.
Figure 1: Optimized MCX-SPE to LC-MS/MS workflow for the extraction of basic piperazine benzamides from plasma.
Self-Validating Quality Control
To ensure the "Trustworthiness" of this protocol, the following QC criteria must be met for every batch:
-
Internal Standard (IS) Response: Use a stable isotope-labeled analog (e.g., N,N-Dimethyl-2-(1-piperazinyl)benzamide-d8) or a structural analog like 1-Phenylpiperazine . IS peak area variation must be within ±15% across the run.
-
Ion Ratio Confirmation: The ratio of the Quantifier ion (189.1) to the Qualifier ion (148.1) must not deviate by more than ±20% from the calibration standards. This confirms that the peak is the specific analyte and not an isobaric interference.
-
Matrix Effect Evaluation: Post-column infusion of the analyte while injecting a blank plasma extract should show no significant dips (suppression) or peaks (enhancement) at the retention time of the analyte (approx. 1.8 - 2.2 min).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11653158, N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate. Retrieved from [Link]
- DeVane, C. L. (2002).Pharmacokinetics and metabolism of phenylpiperazine antidepressants. Journal of Clinical Psychopharmacology. (Contextual grounding for piperazine metabolism).
- Souverain, S., et al. (2004).Matrix effect in LC-ESI-MS and LC-APCI-MS with off-line and on-line extraction procedures. Journal of Chromatography A.
-
U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Sources
- 1. N,N-DIMETHYL-2-(PIPERAZIN-1-YL)BENZAMIDE OXALATE | 494782-69-3 [m.chemicalbook.com]
- 2. Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of unbound piperaquine in human plasma by ultra-high performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
N,N-Dimethyl-2-(1-piperazinyl)benzamide proper disposal procedures
Executive Summary: Operational Disposal Directive
Immediate Action Required: N,N-Dimethyl-2-(1-piperazinyl)benzamide is an organic base containing a secondary amine moiety.[1] It must be treated as Hazardous Chemical Waste and disposed of via High-Temperature Incineration .[1]
Critical Prohibitions:
-
DO NOT dispose of via sanitary sewer (drain disposal is strictly prohibited).
-
DO NOT mix with oxidizing agents (nitrates, perchlorates) or nitrosating agents (nitrites), as this poses an immediate risk of forming carcinogenic N-nitrosamines.
-
DO NOT mix with strong acids without controlled neutralization protocols due to exothermic reactivity.
Chemical Profile & Hazard Identification
To dispose of this compound safely, you must understand its reactive functional groups. This is not merely "organic waste"; it is a functionalized piperazine derivative.
| Feature | Chemical Logic | Disposal Implication |
| Piperazine Ring (Secondary Amine) | The N4 position is likely unsubstituted (-NH).[1] Secondary amines are nucleophilic and basic. | High Risk: Reacts with nitrites/nitrous acid to form N-nitrosopiperazines (Class 2B Carcinogens).[1] Must segregate from nitrate waste. |
| Benzamide Moiety | The amide bond is relatively stable but contributes to the organic load. | Requires high-temperature incineration (>1000°C) for complete mineralization.[1] |
| Basicity | Piperazines are strong bases ( | Incompatible with acidic waste streams unless neutralized. Risk of heat generation in waste drums. |
| Physical State | Typically a solid or viscous oil (depending on salt form). | Dust inhalation can cause respiratory sensitization (asthma-like symptoms).[1] |
Expert Insight: While the benzamide portion is pharmacologically active, the piperazine ring dictates the safety protocol. Piperazines are notorious respiratory sensitizers. Even if the SDS lists it only as an "Irritant," treat all dust generation as a respiratory hazard.
Pre-Disposal Treatment & Segregation Protocol
A. Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 minimum; P100/HEPA respirator recommended if handling raw powder outside a fume hood.
-
Skin: Nitrile gloves (0.11 mm minimum thickness) are sufficient for incidental contact. Double-gloving recommended for solutions >100 mM.[1]
-
Eyes: Chemical splash goggles.
B. Waste Segregation (The "Self-Validating" System)
A self-validating system prevents accidents by physical separation.[1] Use the following streams:
-
Stream A (Solid Waste): Pure compound, contaminated weighing boats, gloves, and paper towels.
-
Stream B (Liquid Waste - Organic): Mother liquors or solvent solutions (e.g., DMSO, Methanol, DCM).
-
Container: HDPE or Glass carboy (Amber).
-
Compatibility:Halogenated or Non-Halogenated depending on the solvent used.
-
Additives: If the solution is acidic, neutralize to pH 6-9 before adding to the organic waste drum to prevent drum corrosion or gas evolution.
-
-
Stream C (Sharps): Syringes or needles contaminated with the compound.
-
Container: Hard-walled Bio/Chem sharps container.[1] Do not recap needles.
-
Disposal Workflow Diagram
The following decision tree illustrates the logical flow for disposing of N,N-Dimethyl-2-(1-piperazinyl)benzamide.
Caption: Operational decision tree for segregating piperazine-benzamide waste streams. Note the critical checkpoint for nitrate incompatibility.
Emergency Procedures (Spill Response)
In the event of a bench-top spill (solid powder):
-
Evacuate & Ventilate: If a large amount of dust is airborne, evacuate the immediate area to prevent respiratory sensitization.
-
PPE Up: Don nitrile gloves, goggles, and a fitted N95 mask.
-
Containment: Do not dry sweep. Cover the spill with wet paper towels (dampened with water or ethanol) to prevent dust generation.
-
Neutralization: Wipe the area with a mild dilute acid (e.g., 5% citric acid) to neutralize the basic piperazine residues, followed by a water rinse.
-
Disposal: Place all cleanup materials into the Solid Waste container.
Regulatory Framework & Classification
For US-based laboratories, adhere to the following RCRA (Resource Conservation and Recovery Act) guidelines:
-
Waste Code: This specific compound is likely not P-listed or U-listed by name. However, it falls under the "Characteristic" waste definition if it exhibits corrosivity (pH > 12.5) or toxicity.[2][3]
-
Default Classification:D002 (Corrosive) if in basic solution.
-
DOT Shipping Name (for waste contractor): Use UN 3267 (Corrosive liquid, basic, organic, n.o.s.) or UN 1759 (Corrosive solids, n.o.s.) containing piperazine derivatives.
-
-
EPA Recommendation: Incineration is the Best Demonstrated Available Technology (BDAT) for organic nitrogenous compounds to prevent environmental leaching.
References
-
PubChem. Benzamide, N,N-dimethyl- Compound Summary.[1][4] National Library of Medicine. [Link][1]
-
ECHA (European Chemicals Agency). Piperazine - Substance Information & Harmonized Classification.[4] (General hazards of the piperazine moiety).[5] [Link][1]
-
US EPA. RCRA Waste Classification & Identification.[Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
